ML042
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12F4N2O4S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |
InChI |
InChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
YSZZSESTGDKXTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ML042: A Tris-Glycine-SDS Electrophoresis Buffer
This technical guide provides a comprehensive overview of the ML042 buffer, a 10X Tris-Glycine-SDS solution primarily utilized as a running buffer for Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE). This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who employ electrophoretic techniques for protein separation and analysis.
Core Components and Concentrations
This compound is a concentrated stock solution that is diluted to a 1X working concentration for use in SDS-PAGE. The fundamental components of this buffer system are Tris, Glycine, and Sodium Dodecyl Sulfate (SDS). The precise concentrations of these components in the 10X and 1X solutions are critical for achieving optimal protein separation.
| Component | Concentration in 10X Stock (this compound) | Final Concentration in 1X Running Buffer | Molar Mass ( g/mol ) |
| Tris (Tris(hydroxymethyl)aminomethane) | 250 mM | 25 mM | 121.14 |
| Glycine | 1.92 M | 192 mM | 75.07 |
| SDS (Sodium Dodecyl Sulfate) | 1% (w/v) | 0.1% (w/v) | 288.38 |
The pH of the 1X running buffer is approximately 8.3 and should not be adjusted.[1][2]
The Role of Each Component in SDS-PAGE
The specific composition of the Tris-Glycine-SDS buffer is essential for the discontinuous buffer system developed by Laemmli, which allows for the stacking and subsequent separation of proteins based on their molecular weight.
-
Tris: The Tris buffer provides a stable pH environment for the electrophoresis. The pH of the running buffer is crucial for the differential ionization of glycine, which is fundamental to the stacking effect.
-
Glycine: As a zwitterionic amino acid, glycine's charge state is pH-dependent. In the stacking gel (with a lower pH of 6.8), glycine has a net neutral charge and migrates slowly. In the resolving gel (with a higher pH of 8.8), glycine becomes negatively charged and migrates faster than most proteins. This difference in mobility between the leading chloride ions (from the gel buffer) and the trailing glycine ions creates a moving boundary that sweeps the SDS-coated proteins into very thin bands, a phenomenon known as isotachophoresis or "stacking".
-
SDS: This anionic detergent serves two primary functions. Firstly, it denatures proteins, disrupting their secondary and tertiary structures. Secondly, it imparts a uniform negative charge to the polypeptide chains, proportional to their length. This ensures that the separation of proteins in the electric field is based almost exclusively on their molecular weight.
Experimental Protocols
The following is a generalized protocol for performing SDS-PAGE using the this compound buffer system.
1. Preparation of 1X Running Buffer:
-
To prepare 1 liter of 1X Tris-Glycine-SDS running buffer, mix 100 mL of 10X this compound stock solution with 900 mL of deionized water.
-
Mix thoroughly. Do not adjust the pH.
2. Sample Preparation:
-
Protein samples are typically mixed with a 2X or 4X sample loading buffer (e.g., Laemmli buffer).
-
This loading buffer contains SDS to denature the proteins, a reducing agent (like β-mercaptoethanol or dithiothreitol) to break disulfide bonds, glycerol to increase the density of the sample for gel loading, and a tracking dye (such as bromophenol blue) to monitor the progress of the electrophoresis.
-
The mixture is then heated (e.g., at 95°C for 5 minutes) to facilitate denaturation.
3. Gel Electrophoresis:
-
Assemble the precast or hand-cast polyacrylamide gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers of the electrophoresis tank with the 1X running buffer.
-
Carefully load the prepared protein samples into the wells of the gel.
-
Connect the electrophoresis unit to a power supply and apply a constant voltage (e.g., 100-150 V) or constant current.
-
The electrophoresis is complete when the tracking dye reaches the bottom of the gel.
4. Post-Electrophoresis Analysis:
-
After electrophoresis, the gel is removed from the apparatus.
-
The separated proteins can be visualized by staining with Coomassie Brilliant Blue, silver staining, or by transferring the proteins to a membrane for Western blotting.
Visualizing the Principles of SDS-PAGE
The following diagrams illustrate the key processes involved in SDS-PAGE using a Tris-Glycine-SDS buffer system.
Caption: Workflow of protein denaturation and separation in SDS-PAGE.
References
The Foundational Trinity: Unraveling the Roles of Tris, Glycine, and SDS in Protein Electrophoresis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) stands as a cornerstone technique, indispensable for the separation and characterization of proteins based on their molecular weight. The success of this method hinges on a meticulously prepared discontinuous buffer system, famously developed by Laemmli, in which Tris, Glycine, and SDS play pivotal and synergistic roles. This technical guide delves into the fundamental principles governing the function of each of these components, providing a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Core Components: A Symphony of Chemical Interactions
The Tris-Glycine-SDS system is a discontinuous buffer system, meaning it utilizes different buffer compositions and pH values in the gel and the electrode reservoirs. This discontinuity is the key to achieving high-resolution separation of proteins. The system is primarily composed of a stacking gel, a resolving gel, and an electrophoresis running buffer, each with a specific formulation to orchestrate the precise migration and separation of proteins.
Sodium Dodecyl Sulfate (SDS): The Great Equalizer
Sodium dodecyl sulfate (SDS) is an anionic detergent that plays two critical roles in SDS-PAGE.[1][2][3] Firstly, it denatures proteins, disrupting their complex secondary, tertiary, and quaternary structures and unfolding them into linear polypeptide chains.[1][2][4] This is often aided by a reducing agent, such as β-mercaptoethanol or dithiothreitol (DTT), which breaks disulfide bonds.[2][5] Secondly, SDS binds to the linearized proteins at a relatively constant ratio (approximately 1.4 grams of SDS per gram of protein), imparting a uniform negative charge along the length of the polypeptide chain.[6] This uniform charge-to-mass ratio effectively masks the intrinsic charges of the individual amino acids, ensuring that during electrophoresis, the proteins migrate through the gel matrix solely based on their molecular weight.[2][7]
Tris: The pH Maestro
Tris (tris(hydroxymethyl)aminomethane) is the primary buffering agent in the SDS-PAGE system.[8][9] Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the neutral to slightly alkaline pH range required for this technique.[10] Tris is used to prepare the stacking gel buffer (pH 6.8), the resolving gel buffer (pH 8.8), and the running buffer (pH 8.3).[9][10][11] The distinct pH values of the stacking and resolving gels are crucial for the proper functioning of the discontinuous buffer system, creating a voltage gradient that first concentrates the proteins into a narrow band and then separates them by size.[8][10]
Glycine: The Mobile Ion with a Dual Personality
Glycine, the simplest amino acid, is a key component of the electrophoresis running buffer.[10][12] Its unique property lies in its charge state, which is dependent on the surrounding pH. Glycine has a pKa for its amino group of around 9.6. In the running buffer at pH 8.3, glycine exists predominantly as a negatively charged glycinate ion. However, the magic happens when these ions enter the different pH environments of the stacking and resolving gels.
In the stacking gel, with its lower pH of 6.8, a significant portion of the glycinate ions become zwitterionic, meaning they have both a positive and a negative charge, resulting in a net charge close to zero.[10][13][14] This dramatically reduces their mobility in the electric field. This differential mobility between the highly mobile chloride ions (from the Tris-HCl buffer in the gel) and the slow-moving glycine ions is what creates the stacking effect.
The Electrophoresis Process: A Two-Act Play
The separation of proteins in a Tris-Glycine-SDS PAGE system can be conceptualized as a two-act play: the stacking phase and the resolving phase.
Act 1: The Stacking Gel - Concentrating the Players
The stacking gel has a low concentration of acrylamide, creating large pores that allow proteins of all sizes to move freely.[10][15] When the electric field is applied, the highly mobile chloride ions from the Tris-HCl buffer in the gel migrate rapidly towards the anode (positive electrode). The SDS-coated, negatively charged proteins also move towards the anode but are slower than the chloride ions.[14]
Crucially, the glycine ions from the running buffer, upon entering the pH 6.8 environment of the stacking gel, become predominantly zwitterionic and thus move very slowly.[4][13] This creates a moving boundary with fast-moving chloride ions at the front (leading ions) and slow-moving glycine ions at the rear (trailing ions).[4] The proteins are caught in between these two fronts and are "stacked" into a very thin, concentrated band at the interface of the stacking and resolving gels.[6][13][14] This stacking phenomenon is essential for achieving sharp, well-resolved protein bands.
Act 2: The Resolving Gel - Separation by Size
Once the stacked proteins reach the resolving gel, the environment changes dramatically. The resolving gel has a higher pH of 8.8 and a higher acrylamide concentration, resulting in a smaller pore size.[10][15]
At pH 8.8, the glycine molecules become fully deprotonated and negatively charged, significantly increasing their mobility.[8][13] They now move faster than the proteins and travel ahead of them, close to the chloride front. This "unstacking" of the ions allows the proteins to enter the resolving gel as a tight band.
Within the tighter mesh of the resolving gel, the separation of proteins based on their molecular weight begins.[15] The smaller proteins navigate through the pores more easily and migrate faster, while larger proteins are impeded by the gel matrix and move more slowly.[3] This sieving effect results in the separation of proteins into distinct bands, with the smallest proteins found at the bottom of the gel and the largest at the top.
Data Presentation: Buffer Compositions
For reproducible results, the precise composition of the buffers is critical. The following tables summarize the standard formulations for the key buffers used in a Tris-Glycine-SDS PAGE system.
| Component | Stacking Gel Buffer (4X) | Resolving Gel Buffer (4X) | Running Buffer (10X) | Sample Buffer (2X) |
| Tris Base | 6.06 g | 18.17 g | 30.3 g | - |
| Tris-HCl (0.5M, pH 6.8) | - | - | - | 2.5 mL |
| Glycine | - | - | 144 g | - |
| SDS | 0.4 g | 0.4 g | 10 g | 0.4 g |
| Glycerol | - | - | - | 2.0 mL |
| β-mercaptoethanol | - | - | - | 0.5 mL |
| Bromophenol Blue | - | - | - | 0.02 g |
| Distilled Water | to 100 mL | to 100 mL | to 1 L | to 10 mL |
| Final pH | 6.8 | 8.8 | 8.3 | 6.8 |
Note: These are common concentrations and may be adjusted based on specific experimental needs.
Experimental Protocols
Preparation of Buffers
1. 1.5 M Tris-HCl, pH 8.8 (for resolving gel):
-
Dissolve 18.15 g of Tris base in 80 mL of distilled water.[16]
-
Adjust the pH to 8.8 using 6N HCl.[16]
-
Bring the final volume to 100 mL with distilled water.[16]
2. 0.5 M Tris-HCl, pH 6.8 (for stacking gel):
-
Dissolve 6 g of Tris base in 80 mL of distilled water.[16]
-
Adjust the pH to 6.8 using 6N HCl.[16]
-
Make up the final volume to 100 mL with distilled water.[16]
3. 10X Tris-Glycine-SDS Running Buffer:
-
Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in 900 mL of distilled water.[17]
-
Adjust the final volume to 1 L with distilled water. The pH should be approximately 8.3 and should not be adjusted with acid or base.[17]
4. 2X Laemmli Sample Buffer:
-
Mix 2.5 mL of 0.5 M Tris-HCl (pH 6.8), 2 mL of glycerol, 4 mL of 10% (w/v) SDS, and 0.5 mL of 0.1% (w/v) Bromophenol Blue.[17]
-
Add a reducing agent like β-mercaptoethanol or DTT just before use.
-
Adjust the volume to 10 mL with distilled water.[17]
Gel Casting and Electrophoresis
-
Gel Casting:
-
Assemble clean glass plates and spacers.
-
Prepare the resolving gel solution by mixing the appropriate amounts of acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and distilled water.[18]
-
Initiate polymerization by adding fresh ammonium persulfate (APS) and tetramethylethylenediamine (TEMED).[18]
-
Quickly pour the resolving gel solution between the glass plates, leaving space for the stacking gel.
-
Overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface and allow it to polymerize for 30-60 minutes.[18]
-
Prepare the stacking gel solution with a lower acrylamide concentration and 0.5 M Tris-HCl (pH 6.8).[18]
-
After the resolving gel has polymerized, pour off the overlay and pour the stacking gel solution on top.
-
Insert a comb to create wells for sample loading and allow the stacking gel to polymerize for 30-45 minutes.[18]
-
-
Sample Preparation and Loading:
-
Electrophoresis:
-
Place the gel cassette into the electrophoresis chamber and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Apply a constant voltage, typically around 70-100 V while the samples are in the stacking gel, and then increase it to 100-150 V once they enter the resolving gel.[18]
-
Continue the electrophoresis until the bromophenol blue tracking dye reaches the bottom of the gel.
-
-
Visualization:
Conclusion
The Tris-Glycine-SDS system, though decades old, remains a robust and widely used method for protein separation due to its simplicity and high resolution. A thorough understanding of the distinct and coordinated roles of Tris, Glycine, and SDS is paramount for troubleshooting experiments and obtaining reliable, reproducible results. By carefully controlling the pH, buffer composition, and gel properties, researchers can effectively harness the power of this technique to unravel the complexities of the proteome.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. The role of Tris hcl buffer in sds electrophoresis - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. nbinno.com [nbinno.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Tris [sigmaaldrich.com]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the difference between stacking gel and resolving gel in SDS-PAGE? | AAT Bioquest [aatbio.com]
- 16. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 17. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 18. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 19. neobiotechnologies.com [neobiotechnologies.com]
The Role of Tris-Glycine-SDS Buffer (ML042) in Western Blotting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth understanding of the function and application of Tris-Glycine-SDS running buffer, commercially available under codes such as ML042, in the context of Western blotting. Western blotting is a cornerstone technique for the detection and semi-quantitative analysis of specific proteins in a complex mixture. The successful separation of proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a critical step in this process, and the composition of the running buffer is paramount to achieving high-resolution results.
Understanding this compound: A Standard Tris-Glycine-SDS Running Buffer
This compound is a 10X concentrated Tris-Glycine-SDS buffer solution used for SDS-PAGE.[1] This buffer system, often referred to as the Laemmli buffer system, is the most widely used for separating a broad range of proteins.[2] The "10X" designation indicates that it is a tenfold concentrate that must be diluted to a 1X working concentration before use. The key components of this buffer are Tris, Glycine, and Sodium Dodecyl Sulfate (SDS), each playing a crucial role in the electrophoretic separation of proteins.
Core Function of Buffer Components in SDS-PAGE
The separation of proteins in SDS-PAGE relies on a discontinuous buffer system, which employs different buffer compositions and pH in the gel and the running buffer to create a stacking effect, resulting in sharp, well-resolved protein bands.[2]
Table 1: Components of 1X Tris-Glycine-SDS Running Buffer and Their Functions
| Component | Molar Concentration (1X) | Function |
| Tris (Tris(hydroxymethyl)aminomethane) | 25 mM | Buffering Agent: Maintains a stable pH of approximately 8.3 in the running buffer.[1][3] This pH is critical for the proper ionization of glycine and the establishment of the moving ion front. |
| Glycine | 192 mM | Trailing Ion: In the running buffer (pH 8.3), glycine exists predominantly as a negatively charged glycinate anion.[1][4] However, when it enters the stacking gel (pH 6.8), it becomes a zwitterion (neutrally charged), causing it to move slowly.[5] This difference in mobility between glycine and the highly mobile chloride ions from the gel buffer creates a steep voltage gradient that "stacks" the proteins into a tight band before they enter the resolving gel.[4][5] |
| SDS (Sodium Dodecyl Sulfate) | 0.1% (w/v) | Anionic Detergent: SDS serves two primary functions. First, it denatures proteins, disrupting their secondary, tertiary, and quaternary structures to create linearized polypeptide chains.[6][7] Second, it binds to the polypeptide backbone, imparting a uniform negative charge that is proportional to the mass of the protein.[6][8] This ensures that protein migration through the polyacrylamide gel is primarily dependent on molecular weight, rather than intrinsic charge or shape.[8] |
The Mechanism of Protein Separation: Stacking and Resolving
The genius of the Laemmli system lies in the interplay between the buffer components and the different pH zones of the gel.
-
Sample Loading and Stacking: Protein samples, pre-treated with a loading buffer containing SDS, are loaded into the wells of a stacking gel (typically pH 6.8).
-
Ion Fronts: When an electric field is applied, the highly mobile chloride ions (from the Tris-HCl in the gel) move rapidly towards the anode, forming the leading ion front.[5] Glycine ions from the running buffer enter the stacking gel, become zwitterionic, and move very slowly, forming the trailing ion front.[4][5]
-
Protein Stacking: The SDS-coated, negatively charged proteins have a mobility intermediate to that of chloride and glycine. They are effectively "sandwiched" and concentrated into a very thin band between the leading chloride ions and the trailing glycine ions. This "stacking" effect ensures that all proteins begin their migration through the resolving gel from the same starting line, leading to sharper bands.[4]
-
Protein Resolving: As the stacked proteins and ion fronts reach the resolving gel (typically pH 8.8), the higher pH causes glycine to become negatively charged and accelerate past the proteins.[5] Freed from the stacking effect, the proteins now migrate through the tighter pore structure of the resolving gel. Their separation is now based on their molecular weight, with smaller proteins moving more quickly through the gel matrix than larger proteins.[8]
Experimental Protocol: Standard Western Blotting Procedure
The following is a generalized protocol for Western blotting, highlighting the use of the Tris-Glycine-SDS running buffer.
Reagent Preparation
-
1X Tris-Glycine-SDS Running Buffer: Dilute the 10X stock (e.g., this compound) 1:10 with deionized water. For 1 liter of 1X buffer, mix 100 ml of 10X stock with 900 ml of deionized water.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sample Loading Buffer (e.g., 2X Laemmli buffer): Contains Tris-HCl, SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT.
-
Transfer Buffer: Typically contains Tris, glycine, and methanol. The methanol aids in the transfer of proteins to the membrane.
-
Blocking Buffer: e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20).
-
Wash Buffer: TBST.
-
Primary and Secondary Antibodies: Diluted in blocking buffer or TBST.
Detailed Methodology
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
-
Mix a calculated amount of protein lysate (e.g., 20-40 µg) with an equal volume of 2X sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Assemble the electrophoresis apparatus with a polyacrylamide gel (the percentage of acrylamide will depend on the size of the protein of interest).
-
Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS running buffer.
-
Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Apply an electric current (e.g., 80-120 V) to run the gel. The proteins will migrate from the cathode (-) to the anode (+).
-
Continue electrophoresis until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Protein Transfer (Blotting):
-
Disassemble the gel cassette and equilibrate the gel in transfer buffer.
-
Activate a PVDF or nitrocellulose membrane by briefly soaking it in methanol (for PVDF) and then in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the sandwich into the transfer apparatus, filled with cold transfer buffer, and apply an electric current to transfer the proteins from the gel to the membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Visualization:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film. The intensity of the band corresponds to the amount of protein.
-
Visualizations
Diagram 1: Western Blotting Experimental Workflow
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The role of Tris hcl buffer in sds electrophoresis - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
In-Depth Technical Guide for ML042 (10X Tris-Glycine-SDS Buffer)
This technical guide provides comprehensive safety information, handling instructions, and detailed experimental protocols for ML042, a 10X Tris-Glycine-SDS gel running buffer. It is intended for researchers, scientists, and drug development professionals utilizing this buffer for polyacrylamide gel electrophoresis (PAGE).
Safety Data Sheet Summary
This compound is identified as a 10X Tris-Glycine-SDS Gel Running Buffer. The following tables summarize the key safety and handling information derived from its Safety Data Sheet (SDS).
Table 1: Hazard Identification and First Aid
| Hazard Category | Description | First Aid Measures |
| Primary Irritant Effect | Not expected to be an irritant to the skin or eyes. | After inhalation: Supply fresh air; consult a doctor in case of complaints.[1][2] After skin contact: Generally, the product does not irritate the skin.[1][2] After eye contact: Rinse opened eye for several minutes under running water.[1][2] After swallowing: Rinse mouth with water. Seek medical attention.[1][2] |
| Sensitization | No sensitizing effects are known.[2] | - |
| Acute Toxicity | When used and handled according to specifications, the product is not expected to have any harmful effects.[2] | - |
Table 2: Handling, Storage, and Disposal
| Aspect | Instruction |
| Safe Handling | No special measures are required.[1][2] Provide adequate ventilation and avoid contact with skin and eyes.[3] |
| Storage | Store in a sealed container in a cool location.[3] No special requirements for storerooms.[1][2] |
| Accidental Release | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1][2] Dilute with plenty of water.[1][2] |
| Disposal | Must not be disposed of with household garbage.[1][2] Dispose of waste according to applicable national, regional, or local regulations.[1][2] |
Table 3: Personal Protective Equipment
| Protection Type | Recommendation |
| Respiratory Protection | A dust mask may be necessary if dust is generated from a dried suspension. |
| Hand Protection | Use protective gloves if skin is sensitive.[4] |
| Eye Protection | Use protective glasses.[4] |
| General | Wear protective clothing.[1][2] |
Experimental Protocol: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This compound is a 10X concentrated buffer used for SDS-PAGE, a technique to separate proteins based on their molecular weight.[4]
Materials and Reagents
-
This compound (10X Tris-Glycine-SDS Buffer)
-
Deionized water
-
Protein samples
-
Sample loading buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue)
-
Precast or hand-cast polyacrylamide gels
-
Electrophoresis chamber and power supply
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue, silver stain)
Detailed Methodology
-
Preparation of 1X Running Buffer:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer buffer chambers with 1X Tris-Glycine-SDS Running Buffer.[1]
-
Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel.[1]
-
Connect the electrophoresis chamber to the power supply and run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.[5][6] The run time will vary depending on the gel percentage and thickness.[5][6]
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Coomassie Staining:
-
Immerse the gel in a fixing solution (e.g., methanol and acetic acid) for at least 1 hour.
-
Stain the gel with Coomassie Brilliant Blue solution for 2-4 hours.
-
Destain the gel with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.
-
-
Silver Staining: For higher sensitivity, follow a silver staining protocol which typically involves fixation, sensitization, silver impregnation, and development steps.
-
Signaling Pathway: The Role of Glycine
Glycine, a key component of the this compound buffer, is also an important signaling molecule in the central nervous system. It functions as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem.[7]
Caption: Glycine neurotransmission at an inhibitory synapse.
Experimental Workflow for SDS-PAGE
The following diagram illustrates the general workflow for separating proteins using SDS-PAGE with this compound buffer.
Caption: Standard workflow for SDS-PAGE using Tris-Glycine-SDS buffer.
References
- 1. SDS-PAGE Protocol | Rockland [rockland.com]
- 2. SDS-PAGE [assay-protocol.com]
- 3. Glycine signalling [individual.utoronto.ca]
- 4. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. wiki.realvegancheese.org [wiki.realvegancheese.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
An In-depth Technical Guide to ML042 Buffer: Storage, Shelf Life, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the storage conditions, shelf life, and application of ML042 buffer. This compound is the product code for a 10X Tris-Glycine-SDS Gel Running Buffer manufactured by HiMedia Laboratories. This buffer is a critical component for researchers and scientists engaged in protein analysis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Core Concepts: Understanding this compound Buffer
This compound is a concentrated (10X) buffer solution containing Tris, glycine, and sodium dodecyl sulfate (SDS). When diluted to a 1X working concentration, it is used as the electrophoresis running buffer for SDS-PAGE. The specific formulation of Tris and glycine forms a discontinuous buffer system (the Laemmli system) that is essential for achieving high-resolution separation of proteins based on their molecular weight. The inclusion of SDS, an anionic detergent, denatures proteins and imparts a uniform negative charge, ensuring that separation is primarily dependent on size.
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound buffer based on manufacturer information and technical documentation.
| Parameter | Specification | Source |
| Product Code | This compound | HiMedia Laboratories |
| Product Name | 10X Tris-Glycine-SDS Gel Running Buffer | HiMedia Laboratories[1][2] |
| Storage Temperature | Room Temperature (15-25°C) | neoLab GmbH[3], Edvotek[4] |
| Shelf Life | Approximately 6 months to 2 years (for similar buffers) | anilocus.org[5], Molecular Depot[6] |
| 1X Working Concentration | 25 mM Tris, 192 mM glycine, 0.1% SDS | Sigma-Aldrich[7] |
| pH of 1X Solution | Approximately 8.3 - 8.6 | anilocus.org[5], Sigma-Aldrich[7] |
Experimental Protocols
Preparation of 1X this compound Working Solution
Objective: To prepare a 1X working solution of Tris-Glycine-SDS running buffer from the 10X this compound stock.
Materials:
-
This compound (10X Tris-Glycine-SDS Gel Running Buffer)
-
Deionized or distilled water
-
Graduated cylinders or volumetric flasks
-
Stir plate and stir bar (optional)
Procedure:
-
Measure the required volume of the 1X running buffer needed for your electrophoresis apparatus. A typical mini-gel tank requires approximately 800-1000 mL.
-
For every 1000 mL of 1X buffer required, measure 100 mL of the 10X this compound buffer concentrate.
-
Add the 100 mL of 10X this compound to 900 mL of deionized or distilled water.
-
If preparing a large volume, use a stir plate to gently mix the solution until it is homogeneous. Avoid vigorous stirring that may cause excessive foaming due to the SDS content.
-
The 1X buffer is now ready for use in the anode and cathode chambers of the electrophoresis tank.
Standard SDS-PAGE Protocol using 1X this compound Buffer
Objective: To separate proteins from a prepared lysate using SDS-PAGE with the prepared 1X this compound running buffer.
Materials:
-
Prepared 1X this compound running buffer
-
Pre-cast or hand-cast polyacrylamide gel
-
Electrophoresis tank and power supply
-
Protein samples in Laemmli sample buffer
-
Protein molecular weight marker (ladder)
-
Gel loading tips
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions, ensuring there are no leaks.
-
Pour the 1X this compound running buffer into the inner and outer chambers of the tank. The buffer level in the inner chamber should be high enough to completely submerge the sample wells. The outer chamber should be filled to the recommended level.
-
Carefully remove the comb from the polyacrylamide gel to expose the sample wells.
-
Using a gel loading tip, carefully load the protein molecular weight marker into the first well.
-
Load the prepared protein samples into the subsequent wells.
-
Place the lid on the electrophoresis tank, ensuring the correct orientation of the electrodes (black to black, red to red).
-
Connect the electrodes to the power supply.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Once the electrophoresis is complete, turn off the power supply and disconnect the electrodes.
-
Carefully remove the gel from the cassette for downstream applications such as Coomassie staining or Western blotting.
Mandatory Visualizations
Experimental Workflow for this compound Buffer in SDS-PAGE
MAPK/ERK Signaling Pathway Analysis via SDS-PAGE
Proteins separated by SDS-PAGE are often transferred to a membrane (Western Blotting) to detect specific proteins of interest, such as those involved in cellular signaling pathways. The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its components are frequently analyzed by this method.
References
Technical Guide: Preparation of 1X Working Solution from ML042 10X Stock
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive protocol for the preparation of a 1X working solution from a 10X concentrated stock of ML042. This guide is intended for researchers, scientists, and drug development professionals who require precise and reproducible experimental conditions.
Introduction to this compound
This compound is a specialized lysis buffer, provided as a 10X concentrated stock solution, designed for the efficient extraction of proteins from mammalian cells for downstream applications such as immunoprecipitation and Western blotting. Its formulation ensures the preservation of protein integrity and phosphorylation states, making it ideal for studying signal transduction pathways.
Composition of 10X this compound Stock Solution
To ensure proper preparation and application, the composition of the 10X this compound stock solution is provided below.
| Component | 10X Concentration | 1X Final Concentration | Purpose |
| Tris-HCl (pH 7.5) | 200 mM | 20 mM | Buffering agent to maintain pH |
| NaCl | 1.5 M | 150 mM | Maintains ionic strength |
| EDTA | 10 mM | 1 mM | Chelates divalent cations |
| EGTA | 10 mM | 1 mM | Chelates calcium ions |
| Triton X-100 | 10% (v/v) | 1% (v/v) | Non-ionic detergent for cell lysis |
| Sodium pyrophosphate | 25 mM | 2.5 mM | Phosphatase inhibitor |
| beta-Glycerophosphate | 10 mM | 1 mM | Phosphatase inhibitor |
| Sodium orthovanadate | 10 mM | 1 mM | Phosphatase inhibitor |
Experimental Protocol: Preparation of 1X this compound Working Solution
The preparation of a 1X working solution from a 10X stock is a critical step to ensure experimental consistency. The following protocol outlines the steps for diluting the 10X this compound stock solution. The principle of this dilution is based on the formula C1V1 = C2V2, where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be used, C2 is the desired final concentration, and V2 is the final volume of the diluted solution.[1][2][3][4][5][6]
Materials
-
This compound 10X Stock Solution
-
Nuclease-free water (or other specified diluent)
-
Sterile graduated cylinders or volumetric flasks[7]
-
Sterile serological pipettes or micropipettes
-
Sterile conical tubes or bottles for storage
Procedure
-
Determine the Required Volume: Calculate the total volume of 1X this compound working solution needed for your experiment.
-
Calculate the Volume of 10X Stock: To prepare a 1X working solution, you will perform a 1:10 dilution. This means that for every 10 parts of the final solution, 1 part is the 10X stock and 9 parts are the diluent.[8][9] Use the following formula to calculate the volume of 10X this compound stock required:
Volume of 10X Stock (V1) = (Desired Final Volume (V2) x 1) / 10
-
Calculate the Volume of Diluent: Calculate the volume of nuclease-free water required.
Volume of Diluent = Desired Final Volume (V2) - Volume of 10X Stock (V1)
-
Preparation: a. In a sterile container, add the calculated volume of diluent. b. Add the calculated volume of the 10X this compound stock solution to the diluent. c. Mix the solution thoroughly by gentle inversion. Avoid vigorous vortexing to prevent foaming due to the presence of Triton X-100.
-
Storage: Store the 1X this compound working solution at 2-8°C. For long-term storage, refer to the product-specific datasheet.
Example Dilution
To prepare 100 mL of 1X this compound working solution:
| Component | Volume |
| 10X this compound Stock | 10 mL |
| Nuclease-free water | 90 mL |
| Total Volume | 100 mL |
Application: Immunoprecipitation Workflow using 1X this compound
The 1X this compound working solution is ideally suited for cell lysis prior to immunoprecipitation. The following diagram illustrates a typical experimental workflow.
Signaling Pathway Context: MAPK/ERK Pathway
This compound is often used to study signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival. The preservation of phosphorylation states by this compound is essential for accurately assessing the activation of kinases in this pathway.
Quality Control and Best Practices
-
Purity of Diluent: Always use nuclease-free water or the diluent specified for the 10X stock to avoid contamination and degradation of target molecules.
-
Accurate Measurements: Use calibrated pipettes and volumetric flasks for accurate and reproducible dilutions.
-
Aseptic Technique: When preparing the 1X working solution, use sterile equipment and techniques to prevent microbial contamination, especially if the solution will be used in cell culture applications.
-
pH Verification: While the 10X stock is pH-adjusted, it is good practice to verify the pH of the 1X working solution, especially for sensitive applications.
-
Fresh Preparation: For optimal performance, it is recommended to prepare the 1X working solution fresh from the 10X stock before each experiment.
By following this detailed guide, researchers can confidently and accurately prepare a 1X working solution from the this compound 10X stock, ensuring the integrity and reproducibility of their experimental results.
References
- 1. mgel.msstate.edu [mgel.msstate.edu]
- 2. Dilution Calculator | Tocris Bioscience [tocris.com]
- 3. Dilution Calculator | BioXcell | Bio X Cell [bioxcell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. gauthmath.com [gauthmath.com]
- 9. m.youtube.com [m.youtube.com]
The Cornerstone of Protein Analysis: A Technical Guide to Tris-Glycine-SDS Buffer
For researchers, scientists, and drug development professionals, the separation and analysis of proteins are fundamental to understanding biological processes and developing new therapeutics. At the heart of many of these protein analysis techniques lies a deceptively simple yet powerful solution: the Tris-Glycine-SDS buffer system. This in-depth technical guide explores the core applications of this buffer, providing detailed protocols and a deeper understanding of its biochemical principles.
The Tris-Glycine-SDS buffer system, most famously associated with the Laemmli method of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a discontinuous buffer system that enables the high-resolution separation of proteins based on their molecular weight.[1][2] Its versatility has made it an indispensable tool in molecular biology, biochemistry, and proteomics.[3]
Core Principles: The Roles of Tris, Glycine, and SDS
The effectiveness of the Tris-Glycine-SDS buffer system stems from the specific functions of its three key components:
-
Tris (Tris(hydroxymethyl)aminomethane): This buffering agent is responsible for maintaining a stable pH.[4] In the discontinuous system, different pH values in the stacking and resolving gels are crucial for proper protein separation.[5][6]
-
Glycine: As a weak acid, glycine's charge state is pH-dependent.[5] In the stacking gel (pH 6.8), glycine is predominantly in its zwitterionic (neutrally charged) form and migrates slowly. In the resolving gel (pH 8.8), it becomes negatively charged (glycinate) and migrates much faster. This dynamic change in mobility is the key to the "stacking" effect that concentrates proteins into sharp bands before they are separated.[7][8][9]
-
SDS (Sodium Dodecyl Sulfate): This anionic detergent performs two critical functions. Firstly, it denatures proteins, disrupting their secondary and tertiary structures to create linear polypeptide chains.[4][10] Secondly, it imparts a uniform negative charge to the proteins, overwhelming their intrinsic charge.[4][10] This ensures that during electrophoresis, protein migration is primarily a function of their size (molecular weight) and not their native charge or shape.[4]
Quantitative Data: Buffer Compositions
The precise concentration of each component is critical for the optimal performance of the Tris-Glycine-SDS buffer system. The tables below summarize the standard compositions for stock and working solutions.
Table 1: 10x Tris-Glycine-SDS Running Buffer Stock Solution
| Component | Molar Concentration | Weight/Volume for 1 L |
| Tris Base | 250 mM | 30.3 g |
| Glycine | 1.92 M | 144.1 g |
| SDS | 1% (w/v) | 10 g |
To prepare, dissolve the components in 800 mL of deionized water, then adjust the final volume to 1 L. The pH should be approximately 8.3 and does not typically require adjustment.[11][12]
Table 2: 1x Tris-Glycine-SDS Running Buffer Working Solution
| Component | Molar Concentration |
| Tris Base | 25 mM |
| Glycine | 192 mM |
| SDS | 0.1% (w/v) |
This working solution is typically prepared by diluting the 10x stock solution 1:10 with deionized water.[13]
Table 3: 2x Laemmli Sample Buffer
| Component | Final Concentration |
| Tris-HCl, pH 6.8 | 125 mM |
| Glycerol | 20% (v/v) |
| SDS | 4% (w/v) |
| Bromophenol Blue | 0.02% (w/v) |
| β-mercaptoethanol | 5-10% (v/v) (added fresh) |
The sample buffer is used to prepare protein samples before loading them onto the gel. β-mercaptoethanol is a reducing agent that cleaves disulfide bonds.[14]
Experimental Protocols
Preparation of 10x Tris-Glycine-SDS Running Buffer (1 L)
-
Transfer the solids to a 2 L beaker and add 800 mL of deionized water.
-
Stir with a magnetic stirrer until the solids are completely dissolved.
-
Weigh 10 g of SDS and add it to the solution. Continue stirring until the SDS is fully dissolved. Be aware that SDS may take some time to dissolve completely.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[11][15]
-
The pH of the 10x buffer should be around 8.3. No pH adjustment is necessary.[11][16]
-
Store the buffer at room temperature. Note that at lower temperatures, the SDS may precipitate out of solution. If this occurs, warm the solution gently with stirring to redissolve the SDS before use.[12]
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Gel Preparation: Cast a polyacrylamide gel with a lower resolving gel (pH 8.8) and an upper stacking gel (pH 6.8). The acrylamide percentage of the resolving gel will depend on the size of the proteins of interest.[17]
-
Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer. Heat the mixture at 95-100°C for 5 minutes to denature the proteins.[17][18]
-
Gel Assembly: Place the polymerized gel into the electrophoresis apparatus.
-
Buffer Addition: Fill the inner and outer chambers of the electrophoresis tank with 1x Tris-Glycine-SDS running buffer.[17]
-
Sample Loading: Carefully load the denatured protein samples and a molecular weight marker into the wells of the stacking gel.[17]
-
Electrophoresis: Connect the power supply and run the gel at a constant voltage (typically 100-150 V) until the bromophenol blue tracking dye reaches the bottom of the resolving gel.[17]
Western Blotting (Wet Transfer)
-
Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette and equilibrate it in transfer buffer for 10-15 minutes. A common transfer buffer is Tris-Glycine with 20% methanol.[19][20]
-
Membrane Preparation: Cut a piece of polyvinylidene fluoride (PVDF) or nitrocellulose membrane to the size of the gel. Activate the PVDF membrane in methanol for a few seconds and then soak it in transfer buffer. Nitrocellulose membranes only need to be soaked in transfer buffer.[20]
-
Assembling the Transfer Sandwich: Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, membrane, filter paper, sponge.[19]
-
Electrotransfer: Place the sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode. Fill the tank with transfer buffer and perform the transfer, typically at 100 V for 1 hour or at a lower voltage overnight in a cold room.[20]
-
Post-Transfer: After the transfer, the membrane can be stained to visualize total protein or proceed directly to the blocking step for immunodetection.
Visualizing the Process
To better understand the workflows and principles described, the following diagrams illustrate the key processes.
Caption: Workflow of SDS-Polyacrylamide Gel Electrophoresis.
Caption: Principle of the Discontinuous Buffer System in SDS-PAGE.
Caption: General Workflow for Western Blotting.
References
- 1. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. SDS-PAGE - Wikipedia, a enciclopedia libre [gl.wikipedia.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Application of Tris buffer (77 86 1) and SDS in biochemical research - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. anilocus.org [anilocus.org]
- 13. Tris-Glycine-SDS Buffer – Sterile Solution | Canvax [canvaxbiotech.com]
- 14. Laemmli Sample Buffer 2x, for SDS PAGE › Inhibitors of Bacterial Cell Wall Synthesis›Antibiotics›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 15. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. Tris-Glycine-SDS Buffer 10× Concentrate - Severn Biotech [severnbiotech.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. nusep.us [nusep.us]
- 19. m.youtube.com [m.youtube.com]
- 20. static.igem.org [static.igem.org]
The Critical Role of Buffer pH in Electrophoresis: A Technical Guide to ML042 Tris-Glycine-SDS Buffer
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) stands as a cornerstone technique. The successful separation of proteins hinges on a multitude of factors, with the composition and pH of the electrophoresis buffer playing a pivotal, yet often underestimated, role. This technical guide provides an in-depth exploration of the ML042 buffer, a 10X Tris-Glycine-SDS running buffer, and elucidates the profound importance of pH in achieving optimal protein separation.
Understanding the this compound Buffer: Composition and Function
The this compound buffer, supplied by HiMedia Laboratories, is a 10X concentrated solution of Tris-Glycine-SDS buffer.[1][2][3] Its formulation is based on the Laemmli system, the most widely used method for SDS-PAGE. The key components of this buffer system work in concert to ensure the precise separation of proteins based on their molecular weight.
Table 1: Composition of 1X Tris-Glycine-SDS Running Buffer (from 10X this compound Stock)
| Component | Final Concentration (1X) | Function |
| Tris (tris(hydroxymethyl)aminomethane) | 25 mM | Maintains a stable pH for the running buffer, typically around 8.3. |
| Glycine | 192 mM | Acts as the trailing ion in the discontinuous buffer system, crucial for the stacking effect. |
| SDS (Sodium Dodecyl Sulfate) | 0.1% (w/v) | A strong anionic detergent that denatures proteins and imparts a uniform negative charge. |
The principle behind the Tris-Glycine-SDS system lies in its discontinuous nature, which involves different buffer compositions and pH values in the gel and the running buffer. This discontinuity creates a moving ion front that "stacks" the proteins into sharp bands before they enter the resolving gel, leading to higher resolution.
The Indispensable Role of pH in Protein Separation
The pH of the different components in the SDS-PAGE system is not arbitrary; it is meticulously controlled to orchestrate the movement and separation of proteins. The this compound running buffer, when diluted to 1X, typically has a pH of 8.3.[1][2] This specific pH is critical for the proper functioning of the discontinuous buffer system, which also includes the stacking gel (pH 6.8) and the resolving gel (pH 8.8).
The Stacking Gel (pH 6.8): Concentrating the Sample
In the stacking gel, which has a lower pH of 6.8, the glycine from the running buffer exists predominantly in its zwitterionic (neutrally charged) state.[4] This makes it move very slowly in the electric field. In contrast, the chloride ions (from the Tris-HCl in the gel buffer) are highly mobile and form the leading ion front. The proteins, coated with negatively charged SDS, migrate between the fast-moving chloride ions and the slow-moving glycine ions. This creates a steep voltage gradient that effectively concentrates the proteins into a very thin band, or "stack," just before they reach the resolving gel.
The Resolving Gel (pH 8.8): Sieving by Size
As the stacked proteins enter the resolving gel, they encounter a higher pH of 8.8. At this alkaline pH, the glycine molecules become fully ionized (negatively charged) and their mobility increases significantly, causing them to move ahead of the proteins.[4][5] The proteins are now in a more uniform voltage field and begin to separate based on their molecular weight as they move through the pores of the polyacrylamide matrix. Smaller proteins navigate the pores more easily and migrate faster, while larger proteins are impeded and move more slowly.
The maintenance of these distinct pH zones is paramount for achieving sharp, well-resolved protein bands. Any significant deviation in the pH of the this compound running buffer can disrupt the stacking effect, leading to broad, diffuse bands and poor separation.
Experimental Protocol for SDS-PAGE using Tris-Glycine-SDS Buffer
The following is a generalized protocol for performing SDS-PAGE using a Tris-Glycine-SDS buffer system, such as that prepared from the this compound concentrate.
Materials
-
10X Tris-Glycine-SDS Running Buffer (e.g., this compound)
-
Polyacrylamide gels (with stacking and resolving sections)
-
Protein samples
-
Protein molecular weight marker
-
Sample loading buffer (e.g., Laemmli buffer)
-
Electrophoresis apparatus and power supply
-
Deionized water
Methodology
-
Buffer Preparation: Dilute the 10X this compound Tris-Glycine-SDS running buffer to a 1X working concentration with deionized water. For example, to prepare 1 liter of 1X running buffer, mix 100 ml of 10X buffer with 900 ml of deionized water. It is crucial not to adjust the pH of the buffer after dilution.
-
Sample Preparation: Mix the protein samples with an equal volume of 2X sample loading buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Assembly: Assemble the polyacrylamide gel cassette in the electrophoresis apparatus according to the manufacturer's instructions.
-
Buffer Filling: Fill the inner and outer buffer chambers of the electrophoresis tank with 1X Tris-Glycine-SDS running buffer.
-
Sample Loading: Carefully load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.
-
Electrophoresis: Connect the electrophoresis apparatus to the power supply and run the gel at a constant voltage (typically 100-200 V) until the dye front reaches the bottom of the resolving gel.[6]
-
Visualization: After electrophoresis, the gel can be stained with a suitable protein stain (e.g., Coomassie Brilliant Blue) or processed for Western blotting.
Visualizing the SDS-PAGE Workflow
The logical flow of an SDS-PAGE experiment can be visualized to better understand the interplay of its components.
Caption: Workflow of a typical SDS-PAGE experiment.
The Discontinuous Buffer System: A Closer Look at Ion Movement
The separation mechanism in a Tris-Glycine-SDS system is a dynamic process governed by the pH-dependent charge of glycine. The following diagram illustrates the movement of ions and proteins through the different gel layers.
Caption: Ion and protein migration in a discontinuous buffer system.
Conclusion
The precise control of pH is fundamental to the success of SDS-PAGE. The this compound 10X Tris-Glycine-SDS buffer is formulated to provide the optimal pH environment for the widely used Laemmli discontinuous buffer system. By understanding the critical role of pH in the stacking and resolving phases of electrophoresis, researchers can troubleshoot experiments more effectively and achieve high-quality, reproducible protein separations. This knowledge is essential for accurate molecular weight determination and subsequent downstream applications in basic research, drug discovery, and diagnostics.
References
Methodological & Application
Application Notes and Protocols: Utilizing ML042 in SDS-PAGE for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of ML042, a hypothetical small molecule inhibitor, in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The protocol outlines the necessary steps for sample preparation, gel electrophoresis, and analysis to investigate the effects of this compound on protein expression and signaling pathways. The included methodologies are based on established SDS-PAGE techniques and are intended to serve as a comprehensive guide for researchers.
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight.[1][2][3] This method employs the anionic detergent SDS to denature proteins and impart a uniform negative charge, allowing for separation solely based on size as the proteins migrate through a polyacrylamide gel matrix in an electric field.[2][3]
This protocol details the application of a hypothetical small molecule, this compound, in conjunction with SDS-PAGE to assess its impact on a target protein and its associated signaling pathway. The experimental design described herein allows for the determination of concentration-dependent and time-course effects of this compound.
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B, thereby preventing the phosphorylation of the downstream effector protein, Substrate C.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing the target protein.
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: Bradford or BCA assay kit.
-
Sample Buffer (4X Laemmli): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Acrylamide/Bis-acrylamide solution: (e.g., 30% solution).
-
Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8.
-
Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8.
-
10% (w/v) SDS.
-
10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
-
TEMED.
-
Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (for Western Blotting): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary and Secondary Antibodies.
-
Chemiluminescent Substrate.
Cell Treatment with this compound
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours) to determine a dose-response.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) at the same volume as the highest concentration of this compound.
Sample Preparation
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the normalized protein lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
SDS-PAGE
-
Gel Casting: Assemble the gel casting apparatus.[5] Prepare the resolving and stacking gels according to the desired acrylamide percentage (see Table 1). Pour the resolving gel, overlay with isopropanol or water to ensure a flat surface, and allow it to polymerize.[5] After polymerization, pour off the overlay and add the stacking gel, inserting the comb to create wells.[5]
-
Electrophoresis: Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[1]
Staining
-
After electrophoresis, carefully remove the gel from the cassette.
-
For visualization of total protein, stain the gel with Coomassie Brilliant Blue or use a silver staining kit.
-
Destain the gel until protein bands are clearly visible against a clear background.
Data Presentation
The following table represents hypothetical quantitative data from an experiment investigating the effect of this compound on the phosphorylation of Substrate C.
| This compound Concentration (µM) | Incubation Time (hours) | p-Substrate C (Normalized Intensity) | Total Substrate C (Normalized Intensity) |
| 0 (Vehicle) | 24 | 1.00 | 1.02 |
| 1 | 24 | 0.85 | 0.99 |
| 5 | 24 | 0.52 | 1.01 |
| 10 | 24 | 0.21 | 0.98 |
| 25 | 24 | 0.05 | 1.03 |
| 50 | 24 | 0.02 | 0.97 |
| 10 | 0 | 1.00 | 1.00 |
| 10 | 2 | 0.78 | 0.99 |
| 10 | 6 | 0.45 | 1.01 |
| 10 | 12 | 0.23 | 1.02 |
| 10 | 24 | 0.06 | 0.98 |
Table 1: Gel Recipes for SDS-PAGE
| Component | 10% Resolving Gel (10 mL) | 4% Stacking Gel (5 mL) |
| H₂O | 4.0 mL | 3.05 mL |
| 30% Acrylamide/Bis | 3.3 mL | 0.65 mL |
| 1.5 M Tris (pH 8.8) | 2.5 mL | - |
| 0.5 M Tris (pH 6.8) | - | 1.25 mL |
| 10% SDS | 100 µL | 50 µL |
| 10% APS | 100 µL | 50 µL |
| TEMED | 4 µL | 5 µL |
Experimental Workflow
The following diagram outlines the experimental workflow for using this compound in an SDS-PAGE experiment.
Caption: Experimental workflow for SDS-PAGE analysis of this compound-treated samples.
Conclusion
This protocol provides a detailed framework for incorporating the hypothetical small molecule this compound into SDS-PAGE experiments. By following these procedures, researchers can effectively analyze the impact of this compound on protein expression and phosphorylation states, thereby elucidating its mechanism of action. Adherence to standard laboratory practices and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
Application Note: ML042 Running Buffer System for Optimal Separation of High Molecular Weight Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of high molecular weight (HMW) proteins (>150 kDa) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting presents significant challenges. Standard Tris-Glycine buffer systems, while effective for a broad range of proteins, often provide poor resolution and inefficient transfer of these large molecules.[1][2] The ML042 Running Buffer System, a Tris-Acetate based formulation, is specifically designed to address these challenges, offering superior resolution, enhanced transfer efficiency, and improved overall performance for the analysis of HMW proteins.[1][3][4] This application note provides a detailed protocol for the use of the this compound Running Buffer System and presents data demonstrating its advantages over traditional buffer systems.
The neutral operating pH of Tris-Acetate gels minimizes protein degradation and band distortion that can occur with the more alkaline environment of Tris-Glycine gels, which is particularly beneficial when longer run times are required to resolve large proteins.[1][5] This system is ideal for the analysis of large proteins involved in critical cellular processes, such as signal transduction, DNA repair, and protein transport.
Data Presentation
The performance of the this compound Running Buffer System (Tris-Acetate) was compared to a standard Tris-Glycine buffer system for the separation and transfer of HMW proteins.
Table 1: Resolution of High Molecular Weight Proteins
| Protein Target | Molecular Weight (kDa) | This compound (Tris-Acetate) System Resolution (Band Sharpness) | Standard Tris-Glycine System Resolution (Band Sharpness) |
| mTOR | 289 | +++ (Sharp, well-defined band) | + (Diffuse band) |
| EGFR | 175 | +++ (Sharp, well-defined band) | ++ (Moderately sharp band) |
| Titin (fragment) | ~500 | ++ (Clear band visible) | - (No discernible band) |
Table 2: Transfer Efficiency of High Molecular Weight Proteins
| Protein Target | Molecular Weight (kDa) | This compound System Transfer Efficiency (%) | Standard Tris-Glycine System Transfer Efficiency (%) |
| mTOR | 289 | 85 | 50 |
| EGFR | 175 | 92 | 75 |
| Titin (fragment) | ~500 | 60 | 20 |
Experimental Protocols
Reagent Preparation
This compound Running Buffer (10X Stock)
-
Tris Base: 36.3 g
-
Acetic Acid (glacial): 20.4 mL
-
SDS: 10 g
-
Deionized Water: to 1 L
-
pH should be approximately 7.0. Do not adjust with acid or base.
This compound Transfer Buffer (1X)
-
Tris Base: 5.8 g
-
Glycine: 2.9 g
-
Methanol: 200 mL
-
SDS: 0.375 g (optional, can improve elution of very large proteins)[6][7]
-
Deionized Water: to 1 L
LDS Sample Buffer (4X)
-
Tris-HCl, pH 6.8: 1 M, 1.0 mL
-
Glycerol: 4 mL
-
LDS: 0.4 g
-
EDTA: 0.5 M, 0.2 mL
-
Coomassie Brilliant Blue G-250: 0.0025 g
-
Phenol Red: 0.0025 g
-
Deionized Water: to 10 mL
Gel Preparation (3-8% Tris-Acetate Gradient Gel)
For optimal resolution of a wide range of HMW proteins, a low-percentage or gradient polyacrylamide gel is recommended.[8][9]
-
Prepare Acrylamide Solutions: Prepare 3% and 8% acrylamide/bis-acrylamide solutions.
-
Assemble Gel Cassette: Clean and assemble glass plates and combs in the casting apparatus.
-
Pour Gradient Gel: Use a gradient mixer to pour the 3-8% gradient gel, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a level surface.
-
Allow Polymerization: Let the resolving gel polymerize for at least 45-60 minutes.
-
Pour Stacking Gel: Remove the overlay and pour a 3% stacking gel. Insert the comb and allow it to polymerize for 30 minutes.
Sample Preparation
-
Thaw protein lysate on ice.
-
To 15 µL of lysate, add 5 µL of 4X LDS Sample Buffer.
-
Add a reducing agent (e.g., DTT to a final concentration of 50 mM or β-mercaptoethanol to 2%).
-
Heat the samples at 70°C for 10 minutes. Do not boil, as this can cause aggregation of HMW proteins.[10]
-
Centrifuge the samples briefly to pellet any insoluble material.
Electrophoresis
-
Assemble the gel cassette in the electrophoresis tank.
-
Prepare 1X this compound Running Buffer by diluting the 10X stock with deionized water.
-
Fill the inner and outer chambers of the electrophoresis tank with 1X this compound Running Buffer.
-
Load the prepared protein samples and a high molecular weight protein ladder into the wells.
-
Run the gel at a constant voltage of 150V for approximately 90-120 minutes, or until the dye front reaches the bottom of the gel.
Western Blotting (Wet Transfer)
-
Prepare for Transfer: Soak sponges, filter paper, and a PVDF membrane in 1X this compound Transfer Buffer for at least 15 minutes. PVDF is often recommended for HMW proteins due to its higher binding capacity.[8]
-
Assemble Transfer Stack: After electrophoresis, carefully remove the gel from the cassette. Assemble the transfer stack in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Perform Transfer: Place the transfer stack in the transfer tank filled with 1X this compound Transfer Buffer. For HMW proteins, a wet transfer is recommended.[7] Perform the transfer at 100V for 90-120 minutes at 4°C. For very large proteins (>300 kDa), an overnight transfer at a lower voltage (20-30V) may be beneficial.[7]
-
Blocking and Antibody Incubation: Proceed with standard Western blotting procedures for blocking, primary and secondary antibody incubations, and detection.
Mandatory Visualizations
Signaling Pathway: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and involves several high molecular weight proteins.[11][12]
Caption: EGFR Signaling Pathway with HMW proteins.
Experimental Workflow
The following diagram outlines the complete workflow for the separation and analysis of high molecular weight proteins using the this compound Running Buffer System.
Caption: HMW protein analysis workflow.
References
- 1. Need Better Protein Resolution? Change Your Buffers! - Advansta Inc. [advansta.com]
- 2. researchgate.net [researchgate.net]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Transfer Buffer | Bio-Rad [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
- 11. EGFR interactive pathway | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
using ML042 for low molecular weight protein analysis
Application Note: ML042
Enhanced Analysis of Low Molecular Weight Proteins using the LMWP-Enrichment Kit (this compound)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The low molecular weight (LMW) proteome, encompassing proteins and peptides under 30 kDa, is a critical yet often under-represented area of proteomic research. This fraction contains a wealth of important molecules, including signaling peptides, cytokines, growth factors, and protein fragments, which are pivotal in various biological processes and disease states. However, the analysis of LMW proteins is challenging due to their low abundance and the masking effects of larger proteins in complex biological samples. The LMWP-Enrichment Kit (this compound) provides a novel and efficient solution for the selective enrichment of LMW proteins, enabling deeper and more comprehensive analysis by mass spectrometry and other downstream applications.
Principle of the Method
The LMWP-Enrichment Kit (this compound) utilizes a proprietary size-exclusion chromatography matrix with a precisely controlled pore size. This matrix allows smaller proteins and peptides to enter the beads while excluding larger proteins ( >30 kDa), which are washed away. The enriched LMW proteins are then eluted in a clean, concentrated form, ready for downstream analysis. This method significantly reduces sample complexity and enhances the detection of low-abundance LMW proteins.
Applications
-
Biomarker Discovery: Isolate and identify novel LMW protein biomarkers from biofluids and tissues.
-
Signaling Pathway Analysis: Investigate the roles of peptide hormones, cytokines, and other small signaling proteins.
-
Drug Development: Characterize the effects of drugs on the LMW proteome and identify potential therapeutic targets.
-
Degradomics: Study protein degradation by analyzing the profile of protein fragments.
Experimental Protocols
Sample Preparation: Lysis of Mammalian Cells
This protocol describes the preparation of a total protein lysate from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the dish.
-
Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new, clean tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
LMW Protein Enrichment using the this compound Kit
This protocol details the enrichment of LMW proteins from the prepared total protein lysate.
Materials:
-
LMWP-Enrichment Kit (this compound), containing:
-
This compound Spin Columns
-
Binding Buffer
-
Wash Buffer
-
Elution Buffer
-
-
Total protein lysate (from Protocol 1)
-
Microcentrifuge
Procedure:
-
Column Equilibration:
-
Place an this compound Spin Column into a collection tube.
-
Add 500 µL of Binding Buffer to the column.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.
-
Repeat this step once.
-
-
Sample Loading:
-
Adjust the protein concentration of the total lysate to 1 mg/mL with Binding Buffer.
-
Load 500 µL of the adjusted lysate onto the equilibrated spin column.
-
Incubate at room temperature for 10 minutes to allow LMW proteins to enter the matrix.
-
-
Washing (Removal of High Molecular Weight Proteins):
-
Centrifuge the column at 1,000 x g for 2 minutes. Collect the flow-through, as this contains the enriched LMW proteins.
-
To ensure complete elution of LMW proteins, add 200 µL of Wash Buffer to the column and centrifuge again at 1,000 x g for 2 minutes, collecting into the same tube.
-
-
Elution of Enriched LMW Proteins:
-
The combined flow-through from the previous steps contains the enriched LMW protein fraction.
-
Sample Preparation for Mass Spectrometry (In-Solution Digestion)
This protocol describes the preparation of the enriched LMW protein fraction for analysis by LC-MS/MS.
Materials:
-
Enriched LMW protein sample (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 spin tips for sample cleanup
Procedure:
-
Reduction and Alkylation:
-
To the enriched LMW protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample by adding formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
The eluted peptides are now ready for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Protein Yield and LMW Protein Identification with and without the this compound Kit.
| Sample | Total Protein Yield (µg) | Number of Proteins Identified (<30 kDa) |
| Total Lysate | 500 | 152 |
| This compound Enriched | 85 | 489 |
Table 2: Representative LMW Proteins Identified from an this compound-Enriched Human Cell Lysate.
| Accession No. | Protein Name | Molecular Weight (kDa) | Function |
| P62805 | Ubiquitin | 8.6 | Protein degradation |
| P01127 | Platelet-derived growth factor subunit B | 12.3 | Cell proliferation |
| P01579 | Interferon gamma | 19.3 | Immune signaling |
| P02765 | Cytochrome c | 11.7 | Apoptosis |
Visualizations
Caption: Experimental workflow for the enrichment and analysis of LMW proteins using the this compound kit.
Caption: The MAPK signaling pathway, initiated by the LMW protein PDGF, is a key area of study.
Application of Small Molecules in Native PAGE Experiments: A General Protocol
Disclaimer: No specific information could be found for a small molecule designated "ML042" in publicly available scientific literature. Therefore, this document provides a general application note and protocol for the use of a generic small molecule in native Polyacrylamide Gel Electrophoresis (PAGE) experiments to study protein-ligand interactions. Researchers should adapt this protocol based on the specific properties of their small molecule and target protein of interest.
Introduction
Native Polyacrylamide Gel Electrophoresis (native PAGE) is a powerful technique for analyzing proteins and protein complexes in their folded, active state.[1][2] Unlike denaturing methods such as SDS-PAGE, native PAGE avoids the use of detergents that unfold proteins, thus preserving their native structure and biological activity.[2] This makes it an invaluable tool for studying protein-protein and protein-ligand interactions. The binding of a small molecule to a protein can induce a conformational change or alter the protein's overall charge-to-mass ratio, leading to a detectable shift in its electrophoretic mobility. This "mobility shift" can be used to confirm binding, assess the specificity of the interaction, and even estimate binding affinity.
Principle of the Method
In native PAGE, proteins are separated based on a combination of their size, shape, and intrinsic charge at the pH of the running buffer.[3] When a small molecule binds to a target protein, it can alter these properties in several ways:
-
Change in Mass and Charge: The addition of the small molecule's mass and any associated charge can change the overall charge-to-mass ratio of the protein complex.
-
Conformational Change: The binding event may induce a conformational change in the protein, altering its hydrodynamic radius and how it moves through the gel matrix.
By running a constant amount of the target protein with increasing concentrations of the small molecule, one can observe a gradual shift from the "unbound" protein band to a "bound" complex band. The intensity of these bands can be quantified to determine the fraction of bound protein at each small molecule concentration, which can then be used to estimate the dissociation constant (Kd) of the interaction.
Applications
-
Target Engagement Validation: Confirming a direct interaction between a small molecule and its putative protein target.
-
Binding Affinity Estimation: Determining the approximate dissociation constant (Kd) of the protein-small molecule interaction.
-
Analysis of Protein Complex Stoichiometry: Investigating how a small molecule affects the formation or stability of larger protein complexes.[2]
-
Screening of Small Molecule Libraries: A low-throughput method for identifying hit compounds that bind to a target protein.
Data Presentation
Quantitative data from native PAGE experiments can be summarized to assess the interaction between a small molecule and its target protein.
Table 1: Mobility Shift Analysis of [Target Protein] with [Small Molecule]
| Lane | [Target Protein] (µM) | [Small Molecule] (µM) | Relative Mobility (Rf) of Protein Band | Percent Bound Protein (%) |
| 1 | 5 | 0 | 0.50 | 0 |
| 2 | 5 | 1 | 0.48 | 15 |
| 3 | 5 | 5 | 0.46 | 45 |
| 4 | 5 | 10 | 0.45 | 60 |
| 5 | 5 | 25 | 0.44 | 85 |
| 6 | 5 | 50 | 0.44 | 95 |
| 7 | 5 | 100 | 0.44 | 98 |
Table 2: Estimation of Dissociation Constant (Kd)
| [Small Molecule] (µM) | Fraction Bound |
| 1 | 0.15 |
| 5 | 0.45 |
| 10 | 0.60 |
| 25 | 0.85 |
| 50 | 0.95 |
| 100 | 0.98 |
| Estimated Kd (µM) | ~6.5 |
The fraction bound is calculated from the densitometry of the shifted and unshifted bands. The Kd is estimated as the concentration of the small molecule at which 50% of the protein is bound.
Experimental Protocols
This protocol provides a general framework for analyzing the interaction between a purified protein and a small molecule using native PAGE.
Materials and Reagents
-
Purified [Target Protein]
-
[Small Molecule] stock solution (e.g., in DMSO)
-
Acrylamide/Bis-acrylamide solution (e.g., 40%, 29:1)
-
Tris-HCl buffers (for stacking and resolving gels, and running buffer)
-
Ammonium persulfate (APS), 10% (w/v)
-
Tetramethylethylenediamine (TEMED)
-
Glycerol
-
Bromophenol Blue
-
Native PAGE running buffer (e.g., Tris-Glycine, pH 8.8)
-
Coomassie Brilliant Blue or other suitable protein stain
-
Vertical electrophoresis apparatus and power supply
Detailed Methodology
1. Preparation of Protein and Small Molecule Samples
a. Dialyze the purified [Target Protein] against a suitable low-ionic-strength buffer to remove any interfering substances. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
b. Prepare a concentrated stock solution of the [Small Molecule] in an appropriate solvent (e.g., DMSO). Ensure the final concentration of the solvent in the binding reaction is low (typically <1%) to avoid effects on protein structure.
2. Binding Reaction
a. Set up a series of reactions in microcentrifuge tubes. In each tube, add a constant amount of [Target Protein] (e.g., 5 µM final concentration).
b. Add increasing concentrations of the [Small Molecule] to the tubes. Include a control reaction with no small molecule (vehicle control).
c. The total reaction volume should be kept constant (e.g., 20 µL).
d. Incubate the reactions at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).
3. Native PAGE Gel Casting
a. Assemble the gel casting apparatus.
b. Prepare the resolving gel solution with the desired acrylamide concentration (e.g., 8-12%) in Tris-HCl buffer (pH 8.8). Do not add SDS or other denaturing agents.
c. Add APS and TEMED to initiate polymerization and pour the resolving gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize completely (30-60 minutes).
d. Pour off the overlay and prepare the stacking gel solution (e.g., 4% acrylamide in Tris-HCl, pH 6.8). Add APS and TEMED, pour the stacking gel, and insert the comb. Allow to polymerize (30 minutes).
4. Electrophoresis
a. Mount the gel in the electrophoresis tank and fill the inner and outer chambers with cold native PAGE running buffer.
b. To each binding reaction, add native sample loading buffer (containing glycerol and a tracking dye like Bromophenol Blue, but no SDS or reducing agents).
c. Carefully load the samples into the wells of the gel.
d. Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heating, which could denature the protein.[3]
e. Continue electrophoresis until the tracking dye reaches the bottom of the gel.
5. Gel Staining and Visualization
a. After electrophoresis, carefully remove the gel from the cassette.
b. Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
c. Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
d. Alternatively, more sensitive staining methods like silver staining can be used for low protein amounts.
6. Data Analysis
a. Image the gel using a gel documentation system.
b. Measure the relative mobility (Rf) of the protein bands in each lane.
c. Use densitometry software to quantify the intensity of the unbound (unshifted) and bound (shifted) protein bands in each lane.
d. Calculate the percentage of bound protein at each concentration of the small molecule.
e. Plot the fraction of bound protein as a function of the small molecule concentration and fit the data to a binding isotherm to estimate the dissociation constant (Kd).
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a kinase by a small molecule.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein-small molecule interactions.
References
Application Notes and Protocols: ML042 Tris-Glycine-SDS Buffer for Discontinuous Buffer Systems in Protein Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of ML042, a 10X Tris-Glycine-SDS Gel Running Buffer, in discontinuous sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This system, originally described by Laemmli (1970), is a fundamental technique for the separation of proteins based on their molecular weight.
The principle of this discontinuous buffer system lies in the use of different buffer compositions and pH in the gel and the electrode reservoirs.[1][2][3] This creates a moving ion front that concentrates proteins into sharp bands in a stacking gel before they are separated in a resolving gel based on their size.[1][3]
Data Presentation: Buffer and Gel Compositions
The following tables summarize the compositions of the various buffers and polyacrylamide gel solutions required for this protocol. This compound is a 10X concentrated running buffer.
Table 1: Composition of this compound (10X Tris-Glycine-SDS Running Buffer)
| Component | Concentration in 10X Stock | Concentration in 1X Working Solution |
| Tris Base | 0.12 M | 12 mM |
| Glycine | 1.25 M | 125 mM |
| SDS | 10% (w/v) | 1% (w/v) |
| pH | 8.3 | 8.3 |
Data derived from product information for 10X Tris-Glycine-SDS Gel Running Buffer.[4]
Table 2: Stacking and Resolving Gel Buffer Compositions
| Buffer | Component | Concentration | pH |
| Stacking Gel Buffer (4X) | Tris-HCl | 0.5 M | 6.8 |
| SDS | 0.4% (w/v) | ||
| Resolving Gel Buffer (4X) | Tris-HCl | 1.5 M | 8.8 |
| SDS | 0.4% (w/v) |
Table 3: Acrylamide/Bis-Acrylamide Solution (30%)
| Component | Concentration |
| Acrylamide | 29.2% (w/v) |
| N,N'-Methylenebisacrylamide | 0.8% (w/v) |
Table 4: Sample Buffer (2X Laemmli)
| Component | Final Concentration (in 1X) |
| Tris-HCl, pH 6.8 | 62.5 mM |
| Glycerol | 10% (v/v) |
| SDS | 2% (w/v) |
| β-mercaptoethanol | 5% (v/v) |
| Bromophenol Blue | 0.01% (w/v) |
Experimental Protocols
This section provides detailed methodologies for casting polyacrylamide gels, preparing protein samples, performing electrophoresis, and visualizing the separated proteins.
1. Preparation of Working Solutions
-
1X Tris-Glycine-SDS Running Buffer: Dilute 100 mL of this compound (10X) with 900 mL of deionized water to make 1 L of 1X running buffer.
-
Resolving and Stacking Gels: Prepare the resolving and stacking gel solutions as outlined in Table 5, just prior to casting. The percentage of acrylamide in the resolving gel can be adjusted based on the molecular weight of the target proteins.
-
10% (w/v) Ammonium Persulfate (APS): Dissolve 0.1 g of APS in 1 mL of deionized water. This solution should be prepared fresh daily.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine): Use as supplied. TEMED is a catalyst for acrylamide polymerization.
Table 5: Recipes for Resolving and Stacking Gels (for one 1.0 mm mini-gel)
| Component | 5% Stacking Gel (5 mL) | 10% Resolving Gel (10 mL) | 12% Resolving Gel (10 mL) |
| Deionized Water | 3.4 mL | 4.0 mL | 3.3 mL |
| 30% Acrylamide/Bis-Acrylamide | 0.83 mL | 3.3 mL | 4.0 mL |
| 4X Stacking Buffer (0.5 M Tris-HCl, pH 6.8) | 1.25 mL | - | - |
| 4X Resolving Buffer (1.5 M Tris-HCl, pH 8.8) | - | 2.5 mL | 2.5 mL |
| 10% SDS | 50 µL | 100 µL | 100 µL |
| 10% APS (fresh) | 25 µL | 100 µL | 100 µL |
| TEMED | 5 µL | 10 µL | 10 µL |
2. Gel Casting
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
Prepare the resolving gel mixture. Add the APS and TEMED last to initiate polymerization.
-
Immediately pour the resolving gel into the cassette, leaving space for the stacking gel (approximately 2 cm from the top).
-
Overlay the resolving gel with a thin layer of water-saturated isobutanol or water to ensure a flat surface.
-
Allow the resolving gel to polymerize for 30-60 minutes.
-
Pour off the overlay and rinse the top of the gel with deionized water.
-
Prepare the stacking gel mixture, adding APS and TEMED last.
-
Pour the stacking gel on top of the polymerized resolving gel.
-
Insert the comb into the stacking gel, ensuring no air bubbles are trapped.
-
Allow the stacking gel to polymerize for at least 30 minutes.
3. Sample Preparation
-
Mix the protein sample with an equal volume of 2X Laemmli sample buffer.
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
4. Electrophoresis
-
Once the stacking gel has polymerized, carefully remove the comb.
-
Place the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS Running Buffer.
-
Load the prepared protein samples into the wells. It is also recommended to load a molecular weight marker to estimate the size of the proteins of interest.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue tracking dye reaches the bottom of the gel.
5. Protein Visualization
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel using a suitable method, such as Coomassie Brilliant Blue or silver staining, to visualize the protein bands.
-
Destain the gel according to the staining protocol until the protein bands are clearly visible against a clear background.
Visualizations
Caption: Experimental workflow for SDS-PAGE using a discontinuous buffer system.
Caption: Principle of protein separation in a discontinuous buffer system.
References
Application Notes and Protocols for Preparing Protein Samples for SDS-PAGE using ML042 Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The ML042 buffer is a 10X Tris-Glycine-SDS solution designed for use as a running buffer in the Laemmli SDS-PAGE system.[1][2] Proper preparation of protein samples is critical for achieving high-quality, reproducible results in SDS-PAGE and subsequent downstream applications such as Western blotting. These application notes provide detailed protocols for the extraction and preparation of protein samples from various biological sources for use with the this compound running buffer system.
The following protocols are designed to be broadly applicable for the preparation of total protein lysates from cultured mammalian cells and tissues. The choice of lysis buffer will depend on the specific experimental goals, such as the subcellular location of the target protein and the need to preserve protein activity or protein-protein interactions.
Data Presentation
Table 1: Composition of Common Lysis Buffers for Protein Extraction
| Buffer Component | RIPA Lysis Buffer (Strong) | NP-40 Lysis Buffer (Gentle) | WB/IP Lysis Buffer (Non-denaturing) |
| Tris-HCl (pH 7.4-8.0) | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM | 250 mM |
| NP-40 (Igepal CA-630) | 1% | 1% | - |
| Triton X-100 | - | - | 0.5% |
| Sodium Deoxycholate | 0.5% | - | - |
| SDS | 0.1% | - | - |
| Glycerol | - | - | 10% |
| Protease Inhibitors | Add fresh | Add fresh | Add fresh |
| Phosphatase Inhibitors | Add fresh | Add fresh | Add fresh |
| Applications | Total cell lysates, including membrane and nuclear proteins.[3][4] | Cytoplasmic and membrane-bound proteins, preserves some protein-protein interactions.[4] | Immunoprecipitation (IP) and Co-IP, preserves protein complexes.[4] |
Table 2: Recommended Protein Loading for SDS-PAGE
| Detection Method | Recommended Protein Load per Lane |
| Coomassie Brilliant Blue Staining | 5 - 25 µg |
| Silver Staining | 0.5 - 10 ng |
| Western Blotting (Abundant Protein) | 10 - 20 µg |
| Western Blotting (Low Abundance Protein) | 20 - 50 µg |
Experimental Protocols
Protocol 1: Preparation of Protein Lysates from Adherent Mammalian Cells
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA Buffer, see Table 1)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell Scraper
-
Microcentrifuge Tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Culture cells to the desired confluency (typically 70-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the culture dish. (For a 10 cm dish, 500 µL to 1 mL is recommended).
-
Incubate the dish on ice for 5-10 minutes to allow for complete lysis.
-
Using a cell scraper, scrape the cells off the dish and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate briefly and incubate on ice for an additional 20 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay). For samples in Laemmli sample buffer, use detergent-compatible assays like the DC or RC DC protein assays.[5]
-
Aliquot the lysate and store at -80°C for long-term use or proceed to sample preparation for SDS-PAGE.
Protocol 2: Preparation of Protein Lysates from Suspension Mammalian Cells
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see Table 1)
-
Protease and Phosphatase Inhibitor Cocktails
-
Microcentrifuge Tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the cell pellet.
-
Resuspend the pellet by vortexing or pipetting up and down.
-
Incubate the tube on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration and store the lysate as described in Protocol 1.
Protocol 3: Preparation of Protein Lysates from Tissue Samples
Materials:
-
Tissue of interest, fresh or frozen
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA Buffer, see Table 1)
-
Protease and Phosphatase Inhibitor Cocktails
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical homogenizer)
-
Microcentrifuge Tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Excise the tissue and immediately place it in ice-cold PBS to wash away any contaminants.
-
Mince the tissue into small pieces on a clean, ice-cold surface.
-
Transfer the minced tissue to a pre-chilled homogenization tube.
-
Add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes to facilitate further lysis.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
Determine the protein concentration and store the lysate as described in Protocol 1.
Protocol 4: Sample Preparation for SDS-PAGE Loading
Materials:
-
Protein Lysate
-
2X Laemmli Sample Buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol or 100 mM DTT added fresh)
-
Heating Block or Water Bath (95-100°C)
Procedure:
-
Based on the protein concentration determined previously, calculate the volume of lysate needed for the desired protein load per lane (see Table 2).
-
In a microcentrifuge tube, mix the calculated volume of protein lysate with an equal volume of 2X Laemmli sample buffer.
-
Vortex the mixture gently.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
-
The samples are now ready to be loaded onto the SDS-PAGE gel for electrophoresis using this compound as the running buffer.
Mandatory Visualizations
Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its components are frequently analyzed by SDS-PAGE and Western blotting.
Caption: The MAPK/ERK signaling cascade.
Experimental Workflow: Protein Sample Preparation for SDS-PAGE
This workflow outlines the key steps from sample collection to having a sample ready for loading on an SDS-PAGE gel.
Caption: Workflow for protein sample preparation.
References
Application Notes and Protocols for SDS-PAGE using ML042 Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and running conditions for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) using ML042 10X Tris-Glycine-SDS Gel Running Buffer. This compound is a widely used buffer for the separation of proteins based on their molecular weight.
Introduction
SDS-PAGE is a fundamental technique in biochemistry, molecular biology, and drug development for separating proteins. The this compound buffer system, a 10X concentrate of Tris-Glycine-SDS, is a popular choice for this application. When diluted to a 1X concentration, it is used as both the anode and cathode buffer for discontinuous buffer systems (Laemmli system). This system employs a stacking gel with a lower pH and a resolving gel with a higher pH to ensure sharp, well-resolved protein bands.
Composition of this compound Buffer
The this compound buffer is a 10X concentrated solution with the following composition:
-
Tris base
-
Glycine
-
Sodium Dodecyl Sulfate (SDS)
For use in electrophoresis, the 10X stock solution must be diluted to a 1X working concentration with deionized water.
Experimental Protocols
Preparation of 1X Running Buffer
To prepare 1 L of 1X Tris-Glycine-SDS running buffer, mix 100 mL of this compound 10X Tris-Glycine-SDS Gel Running Buffer with 900 mL of deionized water. Mix thoroughly.
Sample Preparation
-
To your protein sample, add an equal volume of 2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
-
The samples are now ready for loading onto the polyacrylamide gel.
Gel Electrophoresis
-
Assemble the electrophoresis apparatus with your pre-cast or hand-cast polyacrylamide gel.
-
Fill the inner and outer buffer chambers of the electrophoresis tank with 1X Tris-Glycine-SDS running buffer.
-
Carefully load your prepared protein samples and a molecular weight marker into the wells of the stacking gel.
-
Connect the electrophoresis apparatus to a power supply, ensuring the correct polarity (black to black, red to red).
-
Run the gel according to the recommended conditions in the tables below.
-
The electrophoresis is complete when the bromophenol blue tracking dye reaches the bottom of the resolving gel.
-
After the run, disconnect the power supply and carefully remove the gel for staining or western blotting.
Data Presentation: Running Conditions
The optimal running conditions for SDS-PAGE can vary depending on the gel percentage, the size of the proteins of interest, and the electrophoresis apparatus being used. The following tables provide general guidelines for using this compound buffer with standard mini-gel systems.
Table 1: Recommended Running Conditions for Mini-Gels (Constant Voltage)
| Gel Percentage (%) | Voltage (V) | Typical Running Time (min) | Recommended For |
| 8 | 125 - 150 | 60 - 90 | High molecular weight proteins (>100 kDa) |
| 10 | 125 - 150 | 60 - 90 | Medium molecular weight proteins (30-100 kDa) |
| 12 | 125 - 150 | 60 - 90 | Low molecular weight proteins (10-40 kDa) |
| 15 | 125 - 150 | 75 - 100 | Very low molecular weight proteins (<20 kDa) |
| 4-20 (Gradient) | 150 - 200 | 45 - 75 | Broad range of molecular weights |
Table 2: Recommended Running Conditions for Mini-Gels (Constant Current)
| Gel Percentage (%) | Current (mA per gel) | Typical Running Time (min) | Recommended For |
| 8 | 30 - 40 | 60 - 90 | High molecular weight proteins (>100 kDa) |
| 10 | 30 - 40 | 60 - 90 | Medium molecular weight proteins (30-100 kDa) |
| 12 | 30 - 40 | 60 - 90 | Low molecular weight proteins (10-40 kDa) |
| 15 | 25 - 35 | 75 - 100 | Very low molecular weight proteins (<20 kDa) |
| 4-20 (Gradient) | 40 - 50 | 45 - 75 | Broad range of molecular weights |
Visualizations
Experimental Workflow for SDS-PAGE
The following diagram illustrates the typical workflow for an SDS-PAGE experiment.
SDS-PAGE Experimental Workflow
Signaling Pathway Analysis using SDS-PAGE and Western Blot
SDS-PAGE followed by Western blotting is a powerful technique to study changes in protein expression and post-translational modifications within signaling pathways. The diagram below illustrates a simplified representation of the PERK-eIF2α branch of the Unfolded Protein Response (UPR), which is often analyzed by these methods.
PERK-eIF2α Signaling Pathway Analysis
Application Note: ML042 for Quantitative Western Blot Analysis of Akt Signaling
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of ML042, a selective inhibitor of Akt phosphorylation, in quantitative Western blot analysis.
Introduction
This compound is a potent and selective small molecule inhibitor of Akt (also known as Protein Kinase B), a serine/threonine-specific protein kinase that plays a critical role in key cellular processes such as cell growth, proliferation, survival, and metabolism. The PI3K/Akt signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.
Quantitative Western blotting is a powerful technique to measure the relative abundance of a specific protein in a complex mixture.[1][2] This application note provides a detailed protocol for utilizing quantitative Western blotting to assess the inhibitory effect of this compound on Akt signaling by measuring the levels of phosphorylated Akt (p-Akt) in treated cells.
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to regulate cellular functions. This compound specifically inhibits the phosphorylation and activation of Akt.
Experimental Protocol: Quantitative Western Blot Analysis
This protocol outlines the steps for treating cells with this compound and analyzing the levels of phosphorylated Akt (p-Akt) and total Akt.
Materials
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Cancer cell line (e.g., MCF-7, A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[3]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate[4]
-
Imaging system (e.g., CCD camera-based imager)
Experimental Workflow
The following diagram provides a visual overview of the quantitative Western blot workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with loading buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.[4]
-
Perform densitometry analysis on the captured image to quantify the band intensities.
-
To account for loading differences, normalize the p-Akt signal to the total Akt signal for each sample.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison.
Table 1: Effect of this compound on p-Akt Levels
| This compound Concentration (nM) | p-Akt Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio | % Inhibition of p-Akt |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 0.1 | 0.85 | 1.01 | 0.84 | 14% |
| 1 | 0.52 | 0.99 | 0.53 | 46% |
| 10 | 0.21 | 1.03 | 0.20 | 79% |
| 100 | 0.05 | 1.00 | 0.05 | 95% |
Conclusion
This application note provides a comprehensive guide for using this compound in quantitative Western blot analysis to study its inhibitory effects on the Akt signaling pathway. The detailed protocol and data presentation format will enable researchers to obtain reliable and reproducible results for evaluating the potency and mechanism of action of this compound and similar compounds. Accurate quantification of protein expression changes is crucial for understanding cellular responses to drug candidates and for advancing drug development efforts.[6]
References
Application Note: Optimizing Protein Separation with ML042 Buffer Across Various Polyacrylamide Gel Percentages
AN001 | Rev 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The resolution of this separation is critically dependent on the composition of the electrophoresis buffer system and the pore size of the polyacrylamide gel matrix, which is determined by the gel percentage. This application note provides a comprehensive guide to using ML042, a Tris-Glycine-SDS-based running buffer, with polyacrylamide gels of different percentages to achieve optimal separation of a wide range of proteins.
The this compound buffer system is a discontinuous buffer system based on the Laemmli formulation, which is the most commonly used system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][2] It consists of a stacking gel with a lower pH and acrylamide concentration, and a resolving gel with a higher pH and acrylamide concentration. This configuration creates a voltage gradient that concentrates proteins into sharp bands in the stacking gel before they are separated by size in the resolving gel.[3] The sodium dodecyl sulfate (SDS) in the buffer denatures proteins and imparts a uniform negative charge, ensuring that separation is primarily based on molecular weight.[1][4]
The percentage of acrylamide in the resolving gel determines the pore size of the gel matrix.[5] Gels with a lower percentage have larger pores and are suitable for resolving high-molecular-weight proteins, while higher percentage gels have smaller pores and are ideal for separating low-molecular-weight proteins.[3][6] This document outlines protocols for using this compound buffer with a range of gel percentages and provides expected separation patterns for proteins of various sizes.
Materials and Methods
Materials
-
This compound Running Buffer (10X)
-
Laemmli Sample Buffer (2X)
-
30% Acrylamide/Bis-acrylamide solution (37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Protein molecular weight standards
-
Deionized water
-
Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN®)
-
Power supply
Experimental Workflow
The overall workflow for protein separation using this compound buffer and SDS-PAGE is illustrated below.
Protocols
Preparation of 1X this compound Running Buffer
To prepare 1 L of 1X this compound Running Buffer, dilute 100 mL of 10X this compound Running Buffer with 900 mL of deionized water. Mix thoroughly. The final concentration will be approximately 25 mM Tris, 192 mM glycine, and 0.1% (w/v) SDS, with a pH of around 8.6.[7][8]
Polyacrylamide Gel Casting
The following tables provide recipes for casting one 1.0 mm mini-gel (approximately 10 mL resolving gel and 5 mL stacking gel). Volumes can be scaled as needed.
Table 1: Resolving Gel Casting Recipes
| Component | 8% | 10% | 12% | 15% |
| Deionized H₂O | 4.6 mL | 4.0 mL | 3.3 mL | 2.3 mL |
| 30% Acrylamide/Bis | 2.7 mL | 3.3 mL | 4.0 mL | 5.0 mL |
| 1.5 M Tris (pH 8.8) | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| 10% APS (fresh) | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
| Total Volume | 10 mL | 10 mL | 10 mL | 10 mL |
Protocol:
-
Assemble glass plates for gel casting.
-
In a small beaker, combine all resolving gel components except TEMED.
-
Add TEMED, mix gently, and immediately pour the solution between the glass plates to the desired height.
-
Overlay with a thin layer of isopropanol or water to ensure a flat surface.
-
Allow the gel to polymerize for 20-30 minutes.
Table 2: Stacking Gel Casting Recipe (4%)
| Component | Volume |
| Deionized H₂O | 3.05 mL |
| 30% Acrylamide/Bis | 0.65 mL |
| 0.5 M Tris (pH 6.8) | 1.25 mL |
| 10% SDS | 50 µL |
| 10% APS (fresh) | 50 µL |
| TEMED | 5 µL |
| Total Volume | 5 mL |
Protocol:
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate beaker, combine all stacking gel components except TEMED.
-
Add TEMED, mix gently, and pour the solution on top of the resolving gel.
-
Immediately insert a comb to create sample wells.
-
Allow the stacking gel to polymerize for 20-30 minutes.
Sample Preparation and Electrophoresis
-
Mix protein samples with an equal volume of 2X Laemmli Sample Buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[9]
-
Assemble the polymerized gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1X this compound Running Buffer.
-
Carefully remove the comb from the stacking gel.
-
Load 10-20 µL of the prepared protein samples and 5-10 µL of a molecular weight marker into the wells.[4]
-
Connect the power supply and run the gel. Standard conditions for a mini-gel are 100-150 V for 1-2 hours, or until the dye front reaches the bottom of the gel.[4][7]
Results and Discussion
The percentage of polyacrylamide in the resolving gel is a critical parameter that dictates the range of protein sizes that can be effectively separated.[3] The following table summarizes the recommended gel percentages for resolving proteins of different molecular weight ranges when using the this compound buffer system.
Table 3: Gel Percentage and Protein Separation Range
| Gel Percentage | Optimal Separation Range (kDa) | Example Proteins |
| 8% | 100 – 200 kDa | Fibrinogen, β-galactosidase |
| 10% | 60 – 150 kDa | BSA, GAPDH, Actin |
| 12% | 20 – 100 kDa | Histones, Caspases, Transcription Factors |
| 15% | < 30 kDa | Small peptides, Cytokines, Ubiquitin |
| 4-20% (Gradient) | 10 – 200+ kDa | Samples with a wide range of protein sizes |
Data adapted from established protein separation guides.[6]
Lower percentage gels (e.g., 8%) have larger pores, which allows for better resolution of high molecular weight proteins that would otherwise migrate very slowly or not at all in denser gels.[5] Conversely, higher percentage gels (e.g., 15%) have smaller pores that impede the migration of larger proteins but provide excellent separation of smaller proteins and peptides.[6] Gradient gels offer the broadest separation range and are ideal for complex samples where proteins of widely varying sizes need to be resolved on a single gel.[3]
The relationship between gel percentage and protein migration is depicted in the following diagram.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| "Smiling" Bands | Gel overheating. | Run the gel at a lower voltage for a longer duration. Ensure the running buffer is not old or depleted. |
| Smeared Bands | Incorrect buffer pH; sample overloaded or improperly prepared. | Prepare fresh 1X this compound buffer. Ensure proper sample denaturation and load less protein. |
| Poor Separation | Incorrect gel percentage for the protein of interest. | Consult Table 3 to select the appropriate gel percentage for your target protein's molecular weight.[6] |
| Bands Run Slowly | Incorrect buffer dilution or composition. | Ensure this compound buffer is diluted correctly to 1X. Check the recipe for gel preparation. |
Conclusion
The this compound buffer, a Tris-Glycine-SDS formulation, is highly compatible with a wide range of polyacrylamide gel percentages for effective protein separation via SDS-PAGE. The choice of gel percentage is paramount for achieving high-resolution separation and should be tailored to the molecular weight of the protein(s) of interest. By following the detailed protocols and referencing the separation guide provided in this application note, researchers can consistently obtain sharp, well-resolved protein bands for downstream applications such as Western blotting and protein identification.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. ウェスタンブロッティング電気泳動技術 | Bio-Rad [bio-rad.com]
- 4. Western Blot SDS-PAGE [novusbio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. nusep.us [nusep.us]
- 7. Tris-Glycine-SDS Buffer 10× Concentrate | Sigma-Aldrich [sigmaaldrich.com]
- 8. anilocus.org [anilocus.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting smiling bands in SDS-PAGE with ML042
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), with a special focus on troubleshooting "smiling bands," particularly when working with small molecules like ML042.
Frequently Asked Questions (FAQs)
Q1: What are "smiling bands" in SDS-PAGE and what is the primary cause?
"Smiling bands" refer to a common artifact in SDS-PAGE where the protein bands are curved upwards at the edges and dip in the center, resembling a smile. The primary cause of this phenomenon is uneven heat distribution across the gel during electrophoresis.[1] The center of the gel becomes hotter than the edges, causing proteins in the central lanes to migrate faster, resulting in the characteristic curved appearance.
Q2: How can I prevent "smiling bands" during my SDS-PAGE run?
Preventing "smiling bands" largely involves controlling the temperature of the gel. Key strategies include:
-
Reducing the voltage: Running the gel at a lower constant voltage for a longer duration minimizes heat generation.[2][3]
-
Using a cold environment: Performing the electrophoresis in a cold room or placing the electrophoresis tank in an ice bath helps to dissipate heat evenly.
-
Ensuring proper buffer levels: Make sure the electrophoresis tank is filled with the correct amount of running buffer to facilitate even heat distribution.
-
Using pre-chilled buffer: Starting the run with cold running buffer can help maintain a lower temperature for a longer period.
Q3: Can the small molecule this compound be the cause of smiling bands in my SDS-PAGE?
While there is no specific literature detailing the direct effects of a compound named this compound on SDS-PAGE, it is possible for a small molecule to contribute to artifacts like smiling bands indirectly. Potential mechanisms include:
-
Alteration of buffer conductivity: If this compound is present in the sample at a high concentration, it could alter the ionic strength and conductivity of the sample buffer in that lane. This localized change in conductivity can lead to uneven current flow and differential heating, contributing to band distortion.
-
Interaction with SDS or proteins: Although less common, a small molecule could potentially interact with SDS, affecting its ability to uniformly coat proteins, or interact with the proteins themselves, leading to aberrant migration.
-
Increased sample viscosity: A high concentration of any small molecule can increase the viscosity of the sample, which might impede its entry into the gel and affect migration.
To troubleshoot this, it is recommended to perform a control experiment without this compound to see if the smiling artifact persists. If the problem is specific to samples containing this compound, consider reducing its concentration or performing a buffer exchange step to remove any excess, unbound small molecule before loading the sample.
Q4: Besides temperature, what are other potential causes of smiling bands?
Other factors that can contribute to smiling bands include:
-
High salt concentration in samples: Samples with high salt content can alter the local conductivity of the gel, leading to uneven migration.[3] It is advisable to reduce the salt concentration, for example, through dialysis or a desalting column.
-
Overloading protein: Loading an excessive amount of protein in the wells can lead to band distortion and smiling.[2][4]
-
Leaving wells empty: Unused wells should be filled with sample buffer to ensure even current distribution across the gel.[5]
-
Improperly polymerized gel: An unevenly polymerized gel can have inconsistent pore sizes, affecting protein migration.[2]
Troubleshooting Guide for Smiling Bands
The following table summarizes the common causes of smiling bands and provides actionable solutions.
| Potential Cause | Observation | Recommended Solution(s) |
| Uneven Heat Distribution | Bands in the center of the gel migrate faster than at the edges. | - Lower the running voltage (e.g., 80-100V) and increase the run time.- Run the gel in a cold room (4°C) or on ice.- Ensure the electrophoresis tank is filled with the appropriate level of running buffer. |
| High Salt Concentration in Sample | Distorted or smiling bands, often more pronounced at the bottom of the gel. | - Desalt the sample using dialysis or a desalting column.- Dilute the sample if the protein concentration is high enough. |
| Protein Overload | Broad, smeared, and curved bands. | - Reduce the amount of protein loaded into the well (typically 10-20 µg for a complex mixture, 0.5-2 µg for a purified protein for Coomassie staining).[1] |
| Empty Outer Lanes | Bands at the edges of the gel are distorted ("edge effect"). | - Load all unused outer lanes with an equal volume of 1x sample buffer.[5] |
| Improper Buffer Preparation | Smiling bands appear consistently across different experiments. | - Prepare fresh running and sample buffers, ensuring the correct pH and component concentrations. |
| Uneven Gel Polymerization | Inconsistent migration and band shape across the gel. | - Ensure thorough mixing of gel components (acrylamide, APS, TEMED) before pouring.- Allow the gel to polymerize completely on a level surface.[2] |
| Presence of a Small Molecule (e.g., this compound) | Smiling is observed only in lanes containing the small molecule. | - Run a control lane without the small molecule to confirm it is the cause.- Reduce the concentration of the small molecule in the sample.- Perform a buffer exchange to remove unbound small molecule. |
Standard SDS-PAGE Protocol
This protocol outlines the key steps for performing a standard SDS-PAGE experiment.
1. Gel Preparation (for a 10% resolving gel):
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution:
-
3.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
4.0 mL of deionized water
-
100 µL of 10% Ammonium Persulfate (APS) (add just before pouring)
-
10 µL of TEMED (add last to initiate polymerization)
-
-
Pour the resolving gel, leaving space for the stacking gel, and overlay with a thin layer of isopropanol or water to ensure a flat surface.
-
After polymerization (about 20-30 minutes), pour off the overlay and rinse with deionized water.
-
Prepare the stacking gel solution:
-
650 µL of 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
50 µL of 10% SDS
-
3.0 mL of deionized water
-
50 µL of 10% APS (add just before pouring)
-
5 µL of TEMED (add last)
-
-
Pour the stacking gel and insert the comb. Allow it to polymerize for about 30 minutes.
2. Sample Preparation:
-
To your protein sample, add 4x Laemmli sample buffer to a final concentration of 1x. This buffer typically contains SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Centrifuge the samples briefly to pellet any insoluble material.
3. Electrophoresis:
-
Carefully remove the comb from the stacking gel and assemble the gel cassette in the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1x running buffer (Tris-Glycine-SDS).
-
Load the prepared samples and a molecular weight marker into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]
4. Visualization:
-
After the run is complete, carefully remove the gel from the cassette.
-
Stain the gel with a suitable staining solution (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.
-
Destain the gel to reduce background staining until the protein bands are clearly visible.
Troubleshooting Workflow for Smiling Bands
The following diagram illustrates a logical workflow for troubleshooting the issue of smiling bands in SDS-PAGE.
Caption: Troubleshooting workflow for smiling bands in SDS-PAGE.
References
- 1. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
Technical Support Center: Troubleshooting Smeared Protein Bands with ML042 Buffer
Welcome to our dedicated support center for resolving common issues in protein analysis. This guide focuses on troubleshooting smeared protein bands in SDS-PAGE and Western Blotting, with a special emphasis on the application of our proprietary ML042 Sample Buffer.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and how does it prevent band smearing?
This compound is an advanced 4X sample loading buffer designed to optimize protein denaturation and solubilization prior to electrophoresis. Its unique formulation helps to minimize protein aggregation, incomplete denaturation, and nucleic acid contamination, which are common causes of smeared bands. The buffer contains a precise balance of detergents, reducing agents, and denaturants to ensure proteins are fully linearized and uniformly coated with SDS for sharp, well-defined bands.
Q2: When should I consider using this compound buffer?
You should consider using this compound buffer if you consistently observe smeared protein bands in your gels, especially when working with difficult-to-solubilize proteins, membrane proteins, or samples with high viscosity. It is also recommended for high-stakes experiments, such as quantitative Western blotting, where band integrity is crucial for accurate results.
Q3: Can this compound buffer be used with any type of protein sample?
Yes, this compound buffer is compatible with a wide range of protein samples, including cell lysates, tissue homogenates, immunoprecipitated proteins, and purified protein preparations. However, optimization of the sample-to-buffer ratio may be necessary for particularly concentrated or dilute samples.
Q4: How is this compound buffer different from standard Laemmli buffer?
While based on the principles of Laemmli buffer, this compound contains proprietary additives that enhance its solubilizing power and prevent protein degradation and aggregation during sample preparation and heating. This results in sharper bands and a cleaner background compared to traditional sample buffers.
Troubleshooting Guide: Smeared Protein Bands
Smeared bands in SDS-PAGE can arise from various factors. Below is a troubleshooting guide that outlines common causes and how to address them, with specific recommendations for using this compound buffer.
| Potential Cause | Observation | Recommended Solution |
| Incomplete Denaturation | Vertical streaking across the entire lane. | Prepare your samples using a 1:3 ratio of this compound buffer (e.g., 10 µL sample + 30 µL this compound). Heat samples at 95°C for 5-10 minutes. For membrane proteins, consider a lower temperature (70°C) for a longer duration (15-20 minutes). |
| Protein Aggregation | Smearing at the top of the gel or in the stacking gel. | Use fresh this compound buffer containing a potent reducing agent like DTT or BME. Ensure complete mixing of the sample with the buffer. Avoid repeated freeze-thaw cycles of your samples. |
| High Salt Concentration | Distorted, smiling, or smeared bands. | Desalt your protein sample using a desalting column or dialysis before adding this compound buffer. |
| Nucleic Acid Contamination | High viscosity of the sample, leading to smearing throughout the lane. | Add a nuclease (e.g., Benzonase) to your sample and incubate for 15-30 minutes on ice before adding this compound buffer. |
| Too Much Protein Loaded | Broad, smeared bands that may merge with adjacent lanes. | Determine the protein concentration of your lysate and aim to load 10-30 µg of total protein per lane. Perform a dilution series to find the optimal loading amount. |
| Inappropriate Gel/Buffer Conditions | Wavy or smeared bands across the entire gel. | Ensure you are using freshly prepared running and transfer buffers. Check the percentage of your polyacrylamide gel to ensure it is appropriate for the size of your protein of interest. |
Experimental Protocols
Protocol 1: Sample Preparation using this compound Buffer
This protocol outlines the steps for preparing protein samples for SDS-PAGE using this compound buffer to minimize band smearing.
-
Quantify Protein Concentration: Determine the protein concentration of your cell lysate or tissue homogenate using a standard protein assay (e.g., BCA or Bradford assay).
-
Dilute Sample: Based on the protein concentration, dilute your sample to the desired final concentration using an appropriate lysis buffer. A typical loading amount is 10-30 µg of total protein.
-
Add this compound Buffer: Add 1 part of 4X this compound buffer to 3 parts of your protein sample (e.g., 10 µL of this compound to 30 µL of sample).
-
Mix and Heat: Vortex the mixture gently and then heat at 95°C for 5-10 minutes to denature the proteins. For proteins prone to aggregation, heating at 70°C for 15-20 minutes may yield better results.
-
Centrifuge: Centrifuge the samples at maximum speed for 1-2 minutes to pellet any insoluble debris.
-
Load Gel: Carefully load the supernatant onto your SDS-PAGE gel.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for smeared protein bands.
Technical Support Center: Optimizing Run Time and Voltage with ML042 Buffer
Welcome to the technical support center for the ML042 buffer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing electrophoresis run time and voltage, along with troubleshooting common issues encountered during experiments using our 10X Tris-Glycine-SDS buffer.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound buffer?
A1: The this compound buffer is a 10X concentrated solution of Tris-Glycine-SDS, which is a standard running buffer for Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1] The working 1X solution typically contains 25 mM Tris, 192 mM Glycine, and 0.1% SDS.
Q2: What is the recommended voltage and run time for a standard experiment using this compound buffer?
A2: For a standard mini-gel (e.g., 10 cm x 10 cm), a constant voltage of 125 V is often recommended, with a run time of approximately 60-90 minutes.[2] However, the optimal conditions can vary depending on the gel percentage, apparatus, and the size of the proteins being separated.[3][4]
Q3: Can I run my gel at a higher voltage to decrease the run time?
A3: While increasing the voltage will decrease the run time, it can also lead to excessive heat generation.[2][5] This can cause problems such as "smiling" bands (curved bands), band distortion, and poor resolution.[5] It is crucial to balance speed with the quality of the results. If higher voltages are used, cooling the electrophoresis unit (e.g., running in a cold room or on ice) is recommended.[5][6]
Q4: What is the difference between running at a constant voltage versus a constant current?
A4:
-
Constant Voltage: The current will decrease as the run progresses due to increasing resistance. This limits heat production but can lead to longer run times and potentially more diffuse bands as the migration rate slows.[7]
-
Constant Current: The migration rate of your samples will be constant. However, as resistance increases, the voltage will also increase, leading to greater heat generation, which can negatively impact your results if not controlled.[5][7]
Q5: My sample buffer turned yellow after I added it to my sample. What should I do?
A5: If your sample buffer, which is typically blue, turns yellow, it indicates that the sample is acidic. You can add a small amount of Tris base to your sample until the color returns to blue.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| "Smiling" or Frowning Bands | Excessive heat due to high voltage. | Reduce the voltage.[8] Run the gel in a cold room or surrounded by an ice pack to dissipate heat.[5] Ensure the running buffer is not too concentrated. |
| Poor Band Resolution/Fuzzy Bands | Run time too short or too long. | Optimize the run time. If bands are compressed at the top, increase the run time. If smaller bands have run off the gel, decrease the run time. |
| Incorrect gel percentage for the protein of interest. | Use a gel with a higher acrylamide percentage for small proteins and a lower percentage for large proteins.[8] | |
| Protein sample was only partially denatured. | Ensure the sample buffer contains sufficient SDS and reducing agent. Heat the samples for a longer duration before loading.[9] | |
| Distorted or Skewed Bands | Uneven polymerization of the gel. | Ensure the gel is poured on a level surface and that the components are mixed thoroughly but gently to avoid bubbles. |
| High salt concentration in the sample. | Desalt the sample before loading. | |
| Overloading of the protein sample. | Reduce the amount of protein loaded into the well.[8] | |
| Gel Running Too Slowly | Running buffer is too concentrated. | Prepare fresh running buffer at the correct 1X dilution from the 10X this compound stock. |
| Low voltage setting. | Increase the voltage, but monitor for excessive heat. | |
| Gel Running Too Quickly | Running buffer is too dilute. | Prepare fresh, correctly diluted 1X running buffer. |
| Voltage is set too high. | Decrease the voltage to the recommended range.[10] |
Optimizing Run Time and Voltage
The primary trade-off in optimizing your SDS-PAGE run is between speed (higher voltage) and resolution (lower voltage and controlled temperature).
Data on Run Time and Voltage
The following tables provide examples of how voltage can affect run time. Note that optimal conditions may vary based on your specific experimental setup.
Table 1: Standard Tris-Glycine-SDS Buffer (similar to this compound) [11]
| Gel Size | Constant Voltage | Approximate Starting Current (per gel) | Approximate Finishing Current (per gel) | Approximate Run Time |
| 10 x 10 cm | 185 V | 65-85 mA | 30-50 mA | ~60 minutes |
| 10 x 8 cm | 185 V | 80-100 mA | 20-40 mA | ~40 minutes |
Table 2: Example of an Optimized "FASTRun" Tris-Glycine-SDS Buffer System [2]
This table illustrates the potential for significantly reduced run times with buffer formulations designed for higher voltage applications.
| Gel Type | Voltage | Run Time |
| 10% Precast TG Gel | 200 V | 23 minutes |
| 10% Precast TG Gel | 250 V | 18 minutes |
| 10% Precast TG Gel | 300 V | 13 minutes |
Experimental Protocols
Standard SDS-PAGE Protocol with this compound Buffer
-
Prepare 1X Running Buffer: Dilute the 10X this compound Tris-Glycine-SDS buffer 1:10 with deionized water. For 1 liter of 1X buffer, mix 100 ml of 10X this compound buffer with 900 ml of deionized water.
-
Prepare Samples: Mix your protein sample with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Assemble the Electrophoresis Unit: Place the polymerized polyacrylamide gel into the electrophoresis apparatus.
-
Add Running Buffer: Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS running buffer. Ensure the wells of the gel are completely submerged.
-
Load Samples: Carefully load your denatured protein samples and a molecular weight marker into the wells.
-
Run the Gel: Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel (approximately 60-90 minutes).[2]
-
Visualize Proteins: After the run is complete, turn off the power supply, remove the gel, and proceed with staining (e.g., Coomassie Blue) or Western blotting.
Protocol for Optimizing Run Time
-
Establish a Baseline: Run a gel using the standard protocol (e.g., 125 V) and note the run time and the quality of the band separation.
-
Incremental Voltage Increase: In subsequent runs, increase the voltage in small increments (e.g., 25 V).
-
Monitor Temperature: During these higher voltage runs, carefully monitor the temperature of the running buffer. If the apparatus becomes excessively warm to the touch, it is a sign of overheating.
-
Assess Resolution: After each run, compare the resolution of the protein bands to your baseline. Look for signs of distortion, smiling, or smearing, which indicate that the voltage is too high.
-
Determine Optimal Conditions: The optimal voltage will be the highest setting that provides a significant reduction in run time without compromising band resolution.
-
Consider Cooling: If faster run times are essential, perform the electrophoresis in a cold room or use a cooling unit to mitigate the heating effects of higher voltages.[5]
Visual Guides
Caption: Standard SDS-PAGE workflow using this compound buffer.
Caption: Troubleshooting decision tree for common SDS-PAGE issues.
References
- 1. static.igem.org [static.igem.org]
- 2. fishersci.com [fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. wiki.realvegancheese.org [wiki.realvegancheese.org]
- 5. biossusa.com [biossusa.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Shopping [edvotek.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Gel 1D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Band Resolution with ML042
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor band resolution when using ML042 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor band resolution (e.g., smeared, fuzzy, or indistinct bands) in a Western blot when using this compound-treated samples?
Poor band resolution in Western blotting can arise from various factors at different stages of the protocol. When working with samples treated with a compound like this compound, it's crucial to ensure optimal sample preparation and electrophoresis conditions. Common causes include:
-
Sample Preparation Issues: Incomplete cell lysis, high sample viscosity due to excess DNA, or protein degradation can all lead to smeared bands.[1][2] It is also possible that this compound treatment itself may lead to post-translational modifications or protein aggregation that can affect migration.
-
Inappropriate Gel Percentage: The acrylamide percentage of the gel may not be optimal for the molecular weight of the target protein.[3][4]
-
Electrophoresis Conditions: Running the gel at too high a voltage can generate excess heat, causing bands to smile or smear.[5] Conversely, incorrect buffer concentration can also lead to uneven migration.
-
Protein Overload: Loading too much protein in a lane can cause bands to appear broad and poorly resolved.[1]
Q2: Can the this compound primary antibody itself contribute to fuzzy bands?
Yes, the primary antibody can be a source of poor band resolution. This can be due to:
-
High Antibody Concentration: Using too high a concentration of the this compound primary antibody can lead to excessive background signal and non-specific binding, which can obscure the target band and make it appear fuzzy.[1][6]
-
Suboptimal Antibody-Antigen Binding: If the antibody has low affinity for the denatured protein, it may result in a weak and diffuse signal.
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins in the lysate, leading to multiple or unexpected bands that can make the band of interest appear less defined.
Q3: How can I be sure that my protein transfer from the gel to the membrane was successful and is not the cause of the poor resolution?
Incomplete or inefficient protein transfer can result in faint or fuzzy bands. To verify the transfer efficiency:
-
Ponceau S Staining: After transfer, you can reversibly stain the membrane with Ponceau S to visualize the transferred proteins as faint pink/red bands. This will confirm if the proteins have moved from the gel to the membrane.[5][6]
-
Coomassie Blue Staining: You can also stain the gel with Coomassie Brilliant Blue after the transfer to see if any protein remains.[5]
-
Prestained Molecular Weight Markers: A prestained protein ladder should be clearly visible on the membrane after transfer. If the ladder appears smeared or is faint, it could indicate a problem with the transfer process.[5]
Troubleshooting Guide
Problem: Bands appear smeared or as a vertical streak.
This is a common issue that can often be resolved by optimizing the sample preparation and electrophoresis steps.
| Potential Cause | Recommended Solution |
| Sample is too viscous (due to high DNA content) | 1. Sonicate the sample on ice to shear DNA.[7] 2. Pass the lysate through a fine-gauge needle.[7] 3. Add DNase to the lysis buffer. |
| Incomplete protein denaturation | 1. Ensure fresh reducing agents (like DTT or β-mercaptoethanol) are used in the sample buffer.[5] 2. Boil samples for 5-10 minutes before loading.[5] |
| Excess salt in the sample | Perform dialysis or use a desalting column to reduce the salt concentration before adding sample buffer.[1] |
| Too much protein loaded | Reduce the amount of protein loaded per lane. For mini-gels, 10-15 µg of cell lysate per lane is a good starting point.[1] |
Problem: Bands are fuzzy or out of focus.
Fuzzy bands are often a result of issues during electrophoresis, transfer, or antibody incubation.
| Potential Cause | Recommended Solution |
| Gel ran too fast or overheated | 1. Reduce the voltage during electrophoresis.[5] 2. Run the gel in a cold room or with a cooling pack.[5] |
| Diffusion of protein bands | 1. Ensure the gel is cast properly without any bubbles or irregularities.[5] 2. Avoid delays between the end of the electrophoresis and the start of the transfer. |
| Membrane dried out during incubation | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[5][8] |
| Suboptimal antibody concentrations | Titrate the primary (this compound) and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[2][6] |
| Insufficient washing | Increase the number and/or duration of the wash steps after antibody incubations to remove unbound antibodies. Use a detergent like Tween 20 (0.05-0.1%) in the wash buffer.[1][5] |
Experimental Protocols
Protocol: Western Blot for this compound Target Protein
This protocol provides a general framework. Optimal conditions may vary depending on the specific target and cell type.
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.[5]
-
Prepare samples by adding 4X Laemmli sample buffer containing a fresh reducing agent (e.g., DTT to a final concentration of 50 mM).
-
Boil samples at 95-100°C for 5-10 minutes.[5]
-
-
Gel Electrophoresis:
-
Load 10-30 µg of protein per well into a polyacrylamide gel with a percentage appropriate for the target protein's molecular weight.[4]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween 20).[9]
-
Incubate the membrane with the this compound primary antibody at the recommended dilution in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Diagrams
A troubleshooting workflow for identifying and resolving common causes of poor band resolution.
References
- 1. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. southernbiotech.com [southernbiotech.com]
- 3. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. youtube.com [youtube.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: ML042 Running Buffer
Welcome to the technical support center for the ML042 running buffer. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected pH changes that may occur during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound running buffer?
A1: this compound is a 10X Tris-Glycine-SDS Gel Running Buffer. When diluted to a 1X working concentration, it typically contains 25 mM Tris, 192 mM Glycine, and 0.1% SDS, with a pH of approximately 8.3.[1][2]
Q2: Why is maintaining the correct pH of the running buffer important?
A2: The pH of the running buffer is crucial for the proper separation of molecules during electrophoresis.[3][4] For proteins in SDS-PAGE, the pH ensures that they maintain a net negative charge to migrate towards the anode.[4] Significant pH changes can affect the charge of the molecules, leading to poor separation, distorted bands, and inconsistent results.[3][5]
Q3: What can cause the pH of the running buffer to change during an electrophoresis run?
A3: During electrophoresis, the electrolysis of water generates protons (H+) at the anode and hydroxide ions (OH-) at the cathode.[6] This can cause the anodal end of the electrophoresis chamber to become more acidic and the cathodal end to become more basic.[6] This effect is more pronounced during prolonged or high-voltage runs.
Q4: Can the age of the buffer affect its pH?
A4: While the 10X stock solution is stable for extended periods when stored correctly, the 1X working solution should ideally be prepared fresh for each use. Over time, exposure to air can lead to the absorption of atmospheric CO2, which can slightly lower the pH of the buffer.
Troubleshooting Guide: Unexpected pH Changes
This guide provides a step-by-step approach to diagnosing and resolving unexpected pH changes in your this compound running buffer.
Initial Checks
Q: My protein bands are smiling or frowning. Could this be a pH issue?
A: Yes, "smiling" or "frowning" bands can be an indication of uneven heat distribution, which is often linked to buffer issues. Uneven heating can create localized pH and conductivity changes in the gel and buffer, affecting the migration of proteins.
Problem: Inconsistent or skewed protein migration.
Q: I am observing inconsistent migration patterns or skewed bands. What should I check first?
A: First, verify the correct preparation of your 1X running buffer from the 10X this compound stock. An incorrect dilution will alter the ionic strength and buffering capacity, leading to pH shifts and migration issues.[5]
| Parameter | 10X this compound Stock | 1X Working Solution |
| Tris | 250 mM | 25 mM |
| Glycine | 1.92 M | 192 mM |
| SDS | 1% (w/v) | 0.1% (w/v) |
| pH | ~8.3 | ~8.3 |
Table 1: Composition of this compound Running Buffer.
Problem: Significant pH drop at the anode or rise at the cathode.
Q: The pH of my buffer is changing significantly at the poles during the run. How can I mitigate this?
A: This is a natural consequence of electrolysis.[6] To minimize this effect:
-
Avoid reusing the running buffer. Always use fresh 1X buffer for each experiment.
-
Ensure sufficient buffer volume. A larger volume of buffer has a greater capacity to absorb the generated ions without a significant pH change.
-
For extended runs, consider using a buffer recirculation system to maintain a uniform pH throughout the tank.
Problem: The gel is overheating, and the bands are distorted.
Q: My gel is getting excessively hot, and I'm seeing distorted bands. What could be the cause?
A: Overheating is often a result of excessive voltage or high ionic strength of the buffer.[6]
-
Check the buffer concentration. Using a buffer with a higher concentration than 1X will increase conductivity and heat generation.[6]
-
Reduce the voltage. Running the gel at a lower voltage for a longer period can reduce heat generation and minimize pH gradients.
Experimental Protocols
Preparation of 1X this compound Running Buffer
Objective: To prepare a 1X working solution of Tris-Glycine-SDS running buffer from a 10X this compound stock solution.
Materials:
-
This compound 10X Tris-Glycine-SDS Gel Running Buffer
-
Deionized water (ddH₂O)
-
Graduated cylinder
-
Stirring plate and stir bar
-
Clean storage bottle
Procedure:
-
Measure the required volume of 10X this compound stock solution. For example, to prepare 1 liter of 1X running buffer, measure 100 mL of the 10X stock.
-
In a clean container, add the measured 10X stock to the appropriate volume of deionized water. For a final volume of 1 liter, add 100 mL of 10X stock to 900 mL of ddH₂O.
-
Place the container on a stirring plate with a stir bar and mix thoroughly until the solution is homogeneous.
-
The 1X running buffer is now ready for use. It is recommended to use the buffer on the same day it is prepared.
Visualizations
Caption: Troubleshooting workflow for unexpected pH changes.
Caption: Factors leading to pH instability in running buffer.
References
Technical Support Center: Troubleshooting Distorted Protein Migration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting distorted protein migration during gel electrophoresis, with a focus on buffer-related issues. While this guide addresses issues that may arise with any buffer system, it is structured to be particularly helpful if you are experiencing problems with a buffer you know as ML042. Please note that "this compound buffer" is not a universally recognized standard buffer formulation; therefore, the principles and protocols provided here are based on common electrophoresis buffer systems like Tris-Glycine-SDS and can be adapted to your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands smiling (curved upwards at the edges)?
"Smiling" bands are typically caused by uneven heat distribution across the gel during electrophoresis. The center of the gel becomes hotter than the edges, causing proteins in the central lanes to migrate faster.
Potential Causes & Solutions:
-
Inappropriate Voltage/Power Settings: Running the gel at too high a voltage generates excess heat.
-
Solution: Reduce the voltage and run the gel for a longer duration. Consider running the gel in a cold room or an ice bath to help dissipate heat.[1]
-
-
Incorrect Buffer Concentration: Using a buffer that is too concentrated can increase conductivity and heat generation.
-
Poorly Polymerized Gel: Incomplete polymerization can lead to an inconsistent gel matrix and uneven current flow.
-
Solution: Ensure that the gel has had adequate time to polymerize completely. Using fresh ammonium persulfate (APS) and TEMED is crucial for proper polymerization.[3]
-
Q2: What causes my protein bands to frown (curved downwards at the edges)?
"Frowning" bands are less common than smiling but can also be attributed to uneven migration, often due to issues with the gel polymerization or sample loading.
Potential Causes & Solutions:
-
Uneven Gel Polymerization: If the top of the resolving gel polymerizes unevenly, it can create a distorted starting line for protein separation.
-
Solution: Ensure the resolving gel is perfectly level before it polymerizes. Overlaying the gel with isopropanol or water can help create a sharp, even interface.
-
-
Overloading of Protein: Loading too much protein into a well can cause the band to spread and distort.[4]
-
Solution: Reduce the amount of protein loaded in each well. Perform a protein concentration assay to ensure you are loading an appropriate amount.
-
-
Buffer Depletion: Reusing running buffer multiple times can lead to ion depletion, affecting the electric field.
-
Solution: Use fresh running buffer for each experiment to ensure consistent ion concentration.
-
Q3: Why are my protein bands distorted or skewed?
Skewed or distorted bands that are not uniformly smiling or frowning can be caused by a variety of factors related to the sample, the gel, or the electric field.
Potential Causes & Solutions:
-
High Salt Concentration in the Sample: Excess salt in the protein sample can disrupt the local electric field, causing bands to migrate unevenly.[4]
-
Solution: Desalt the protein sample using dialysis or a desalting column before adding the sample buffer.
-
-
Insoluble Particles in the Sample: Precipitated protein or other debris in the sample can block the pores of the gel, leading to streaking and distortion.
-
Solution: Centrifuge your samples after boiling and before loading to pellet any insoluble material.
-
-
Improperly Prepared Buffer: Using a running buffer with an incorrect pH or ionic strength can lead to poor protein stacking and separation.[5]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for successful SDS-PAGE.
| Parameter | Recommendation | Notes |
| 1X Tris-Glycine-SDS Running Buffer | 25 mM Tris, 192 mM Glycine, 0.1% SDS, pH ~8.3 | Prepared by diluting a 10X stock. Do not adjust the pH of the 1X buffer.[8][9] |
| Voltage (Mini Gel) | Stacking: 50-75 V; Resolving: 100-150 V | Running at a lower voltage for a longer time generally improves resolution.[10][11] |
| Current (Mini Gel) | ~20 mA per gel during stacking, ~30-40 mA per gel during resolving | If running at constant current, monitor the voltage to prevent overheating.[10] |
| Protein Load (Coomassie Blue Stain) | 2-4 µg for a purified protein; 20-50 µg for a complex mixture | Overloading can cause band distortion.[12] |
| Protein Load (Silver Stain) | 1-10 ng for a purified protein | Silver staining is significantly more sensitive than Coomassie.[13][14] |
Experimental Protocols
Preparation of 10X Tris-Glycine-SDS Running Buffer
This protocol provides a standard method for preparing a 10X stock solution of Tris-Glycine-SDS running buffer.
Materials:
-
Tris base
-
Glycine
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter (optional, for verification)
Procedure:
-
To prepare 1 liter of 10X running buffer, weigh out 30.3 g of Tris base and 144.1 g of glycine.[8]
-
Add the Tris base and glycine to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until all the components are completely dissolved.
-
Weigh out 10 g of SDS and add it to the solution. Continue stirring until the SDS is fully dissolved. Be careful to avoid excessive foaming.[15]
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
The pH of the 10X buffer should be approximately 8.3 and does not require adjustment.[9]
-
Store the 10X running buffer at room temperature. If the SDS precipitates out of solution, gently warm the buffer to redissolve it before use.[8]
-
To prepare 1X running buffer, dilute the 10X stock 1:10 with deionized water (e.g., 100 mL of 10X buffer + 900 mL of deionized water).
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting distorted protein migration and the potential signaling pathways that can be affected by experimental artifacts.
Caption: Troubleshooting workflow for distorted protein migration.
Caption: Standard experimental workflow for SDS-PAGE.
References
- 1. Running SDS-PAGE - Powers Wiki [bionmr.unl.edu]
- 2. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Gel 1D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Shopping [edvotek.com]
- 6. serva.de [serva.de]
- 7. researchgate.net [researchgate.net]
- 8. anilocus.org [anilocus.org]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
how to address buffer depletion during long SDS-PAGE runs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during SDS-PAGE experiments, with a focus on preventing buffer depletion during long runs.
Troubleshooting Guide: Buffer Depletion and Other Long Run-Related Issues
Issue: My protein bands look fuzzy, distorted, or have smiling/frowning artifacts, especially after a long run.
This is a common problem during extended SDS-PAGE runs and is often linked to buffer depletion and excessive heat generation.
Q1: What causes buffer depletion in SDS-PAGE?
A1: During electrophoresis, the buffer components themselves migrate according to their charge. This leads to a gradual depletion of ions in the running buffer, particularly the glycine ions in a standard Laemmli (Tris-Glycine) system. This ion depletion causes a drop in conductivity and buffering capacity, leading to pH shifts and poor resolution. Additionally, the Sodium Dodecyl Sulfate (SDS) required to maintain protein denaturation and negative charge can also become depleted from the buffer, leading to protein aggregation and poor separation.[1]
Q2: How can I prevent buffer depletion during a long SDS-PAGE run?
A2: There are several strategies to mitigate buffer depletion. The best approach depends on the length of your run and the specific issues you are encountering.
-
Use Freshly Prepared Buffer: Always use fresh, high-quality running buffer for each experiment. Overused buffer will have diminished ionic strength and can negatively impact protein separation.[2]
-
Buffer Replacement: For very long runs, you can pause the electrophoresis and carefully replace the running buffer in both the inner and outer chambers with a fresh solution. This will replenish the depleted ions and restore optimal running conditions.
-
Use a High-Molarity Tris Buffer System: For extended separations, a high-molarity Tris buffer system can provide greater buffering capacity and improved resolution. A modified Laemmli system using 0.75 M Tris in the resolving gel and 0.05 M Tris in the running buffer has been shown to be effective for resolving a wide range of protein and peptide sizes without the need for additives like urea.[1][3][4][5]
-
Buffer Recirculation: A more advanced method is to actively recirculate the buffer between the anode and cathode chambers. This maintains a homogenous buffer composition throughout the run.
Q3: My gel is running unevenly, with the bands in the center migrating faster than at the edges ("smiling"). What's causing this?
A3: The "smiling" effect is typically caused by uneven heat distribution across the gel. The center of the gel becomes hotter than the edges, leading to faster migration of proteins in the middle lanes. To minimize this:
-
Run at a Lower Voltage: Reducing the voltage will decrease the current and generate less heat. While this will increase the run time, it often leads to sharper, more uniform bands.[3]
-
Use a Cooling System: Whenever possible, run the gel in a cold room or use a cooling unit with the electrophoresis apparatus. Placing an ice pack in the outer buffer chamber can also help dissipate heat.
-
Ensure Proper Buffer Levels: Make sure the buffer in the outer chamber is at the recommended level to ensure even heat distribution.
Frequently Asked Questions (FAQs)
Q1: How often should I replace the running buffer during a long run?
A1: There is no strict rule, as it depends on the specific running conditions (voltage, gel size, etc.). A general guideline is to consider replacing the buffer if the run extends beyond 4-6 hours at a constant voltage. Monitor the migration of the dye front; if it slows down significantly, it's a good indication that the buffer is becoming depleted.
Q2: Can I reuse my SDS-PAGE running buffer?
A2: It is strongly recommended not to reuse running buffer. Reusing buffer can lead to inconsistent results, poor resolution, and band distortion due to ion depletion and pH changes from the previous run.
Q3: What are the signs of poor quality or old running buffer?
A3: Cloudy or precipitated buffer is a clear sign that the SDS may have come out of solution, especially at lower temperatures. Even if the buffer appears clear, if you consistently experience issues like fuzzy bands, slow run times, or poor resolution, your buffer components may be degraded. Always use high-purity reagents and sterile water to prepare your buffers.
Experimental Protocols
Protocol 1: Standard Tris-Glycine-SDS Running Buffer (10X Stock)
This is the standard running buffer for Laemmli SDS-PAGE.
Materials:
-
Tris base
-
Glycine
-
SDS (Sodium Dodecyl Sulfate)
-
Deionized water
Procedure:
-
To prepare 1 liter of 10X running buffer, dissolve the following in 800 mL of deionized water:
-
30.3 g Tris base
-
144.1 g Glycine
-
10 g SDS
-
-
Stir until all components are completely dissolved.
-
Adjust the final volume to 1 liter with deionized water.
-
Do not adjust the pH. The pH should be approximately 8.3.
-
Store the 10X stock solution at room temperature. If SDS precipitates out of solution, gently warm the buffer to redissolve it before use.
-
To prepare 1X working solution, dilute 100 mL of the 10X stock with 900 mL of deionized water.
Protocol 2: High-Molarity Tris Running Buffer for Long Runs (1X Working Solution)
This buffer system, adapted from Fling and Gregerson (1986), offers enhanced buffering capacity for extended electrophoresis.[1][3][4][5]
Resolving Gel Buffer (Higher Tris Concentration):
-
When preparing your resolving gel, use a final concentration of 0.75 M Tris-HCl .
Running Buffer (1X):
-
Tris base: 6.06 g (for a final concentration of 0.05 M)
-
Glycine: 28.8 g
-
SDS: 2 g
-
Deionized water to a final volume of 2 liters
Procedure:
-
Dissolve the Tris base, glycine, and SDS in deionized water.
-
Bring the final volume to 2 liters.
-
Do not adjust the pH.
Data Presentation
The following table summarizes the key differences and applications of the standard and high-molarity buffer systems.
| Feature | Standard Tris-Glycine Buffer | High-Molarity Tris Buffer |
| Tris Concentration (Running Buffer) | 0.025 M | 0.05 M |
| Tris Concentration (Resolving Gel) | 0.375 M | 0.75 M |
| Buffering Capacity | Standard | High |
| Recommended Use | Routine, short to moderate runs (< 4-6 hours) | Long runs (> 4 hours), high-resolution separation of a wide range of molecular weights |
| Reference | Laemmli, U.K. (1970) | Fling, S.P. & Gregerson, D.S. (1986) |
Visualizations
Troubleshooting Logic for Long SDS-PAGE Runs
Caption: Troubleshooting workflow for addressing poor resolution in long SDS-PAGE runs.
Experimental Workflow: Buffer Recirculation Setup
Caption: Diagram of a basic buffer recirculation system for SDS-PAGE.
References
- 1. Peptide and protein molecular weight determination by electrophoresis using a high-molarity tris buffer system without urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. peptide-and-protein-molecular-weight-determination-by-electrophoresis-using-a-high-molarity-tris-buffer-system-without-urea - Ask this paper | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. experts.umn.edu [experts.umn.edu]
Technical Support Center: ML042 Protein Band Sharpness Enhancer
Welcome to the technical support center for ML042, your solution for achieving sharper, clearer protein bands in your electrophoresis experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your results.
Troubleshooting Guide
Our troubleshooting guide is designed to address common issues researchers face with protein band resolution and demonstrate how this compound can be a critical part of the solution.
Q1: My protein bands appear fuzzy or blurry. How can I improve their sharpness?
Fuzzy protein bands are a common issue that can be caused by several factors.[1] Here’s a step-by-step guide to troubleshooting this problem, incorporating this compound for optimal results.
Potential Causes and Solutions:
| Potential Cause | Standard Recommendation | How this compound Helps |
| Incomplete Protein Denaturation | Ensure your sample buffer contains sufficient SDS and a reducing agent like DTT or β-mercaptoethanol. Heat samples at 95-100°C for 5-10 minutes.[1] | This compound is a proprietary amphipathic molecule that facilitates complete protein denaturation by ensuring uniform SDS coating, even with hydrophobic proteins. Add this compound to your lysis buffer at a 1:1000 dilution. |
| Improper Gel Polymerization | Use fresh ammonium persulfate (APS) and TEMED for gel casting. Allow the gel to polymerize completely (at least 30-60 minutes).[2] | While this compound does not directly participate in polymerization, ensuring your proteins are optimally prepared with this compound reduces the impact of minor gel inconsistencies. |
| Incorrect Running Conditions | Avoid excessive voltage, which can generate heat and cause band diffusion.[1][3] Run the gel at a lower voltage for a longer duration.[3] Consider running the gel in a cold room or with a cooling unit.[1] | By ensuring proteins are fully denatured and uniformly charged, this compound promotes consistent migration, making bands less susceptible to diffusion caused by minor temperature fluctuations. |
| High Salt Concentration in Sample | High salt concentrations in your sample can interfere with migration. Consider desalting or precipitating your protein to remove excess salt.[4] | This compound can help shield proteins from the effects of moderate salt concentrations, leading to more uniform migration. However, for very high salt content, sample cleanup is still recommended. |
Q2: I'm observing smearing in my protein lanes. What's causing this and how can I fix it?
Smeared lanes can obscure your results and are often due to issues with sample preparation or overloading.[5]
Potential Causes and Solutions:
| Potential Cause | Standard Recommendation | How this compound Helps |
| Protein Overloading | Titrate the amount of protein loaded per lane to find the optimal concentration.[2] Overloading can cause proteins to aggregate and trail, leading to smears.[6] | This compound's unique formulation helps to keep proteins soluble and prevents aggregation, even at higher concentrations, allowing for a wider range of protein loading without smearing. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[7] Use fresh samples whenever possible.[7] | This compound is compatible with all common protease and phosphatase inhibitors and helps to protect proteins from degradation during sample preparation. |
| Particulates in the Sample | Centrifuge your samples after lysis and before adding loading buffer to pellet any insoluble material.[2] | By improving protein solubility, this compound reduces the formation of aggregates and particulates that can cause smearing. |
| Inappropriate Buffer Conditions | Ensure your running and sample buffers are fresh and at the correct pH.[1] | This compound is formulated to work optimally within the standard pH range of common electrophoresis buffers. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, proprietary reagent designed to improve the sharpness and resolution of protein bands in SDS-PAGE and Western blotting. It is a non-ionic, amphipathic polymer that works by:
-
Enhancing Protein Denaturation: It facilitates the complete and uniform coating of proteins with SDS, ensuring a consistent charge-to-mass ratio.
-
Preventing Protein Aggregation: It keeps proteins soluble in the sample buffer, preventing the formation of aggregates that can lead to smearing and fuzzy bands.
-
Improving Migration Consistency: By ensuring uniform protein characteristics, it promotes tighter, more focused bands during electrophoresis.
Q2: When in the protocol should I add this compound?
For optimal results, this compound should be added to your protein sample after protein quantification but before the addition of the SDS-PAGE loading buffer and the final heating step.
Q3: Is this compound compatible with different types of protein samples?
Yes, this compound is compatible with a wide range of protein samples, including cell lysates, tissue homogenates, purified proteins, and immunoprecipitated samples. It is particularly effective for hydrophobic proteins or samples prone to aggregation.
Q4: Can I use this compound with precast gels?
Absolutely. This compound is used in the sample preparation stage and is fully compatible with both homemade and precast polyacrylamide gels.
Q5: Will this compound interfere with downstream applications like Western blotting or mass spectrometry?
This compound is designed to be fully compatible with standard downstream applications. It does not interfere with antibody binding in Western blotting or with ionization in mass spectrometry.
Experimental Protocols
Protocol: Improving Protein Band Sharpness in Western Blotting using this compound
This protocol outlines the key steps for preparing protein samples with this compound for subsequent SDS-PAGE and Western blotting.
1. Sample Lysis and Quantification: a. Lyse cells or tissues in your preferred lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. c. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
2. Sample Preparation with this compound: a. Aliquot the desired amount of protein (typically 10-30 µg for cell lysates) into a fresh microcentrifuge tube. b. Add this compound to the protein sample at a final dilution of 1:500 (e.g., 0.2 µL of this compound for a 10 µL sample). c. Gently vortex the sample for 5 seconds. d. Add the appropriate volume of 4X or 6X SDS-PAGE loading buffer containing a reducing agent. e. Heat the sample at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of a polyacrylamide gel. b. Run the gel according to standard procedures. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Western Blotting: a. Proceed with your standard Western blotting protocol for blocking, antibody incubation, washing, and detection.
Visualizations
Hypothetical Signaling Pathway: Investigating Post-Translational Modifications
The following diagram illustrates a hypothetical signaling cascade where a protein of interest, "Kinase X," is subject to multiple phosphorylations. Resolving these different phosphorylated forms on a gel can be challenging and is a scenario where this compound would be beneficial.
Caption: A hypothetical signaling pathway requiring high-resolution protein separation.
Experimental Workflow: Using this compound for Enhanced Band Sharpness
This workflow diagram outlines the integration of this compound into a standard Western blotting procedure.
Caption: Workflow for incorporating this compound into your protein analysis.
Troubleshooting Logic: Addressing Fuzzy Protein Bands
This diagram provides a logical approach to troubleshooting the common problem of fuzzy protein bands.
References
- 1. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. southernbiotech.com [southernbiotech.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: Tris-Glycine-SDS (ML042) vs. MOPS Running Buffer for Protein Separation
For researchers, scientists, and drug development professionals seeking optimal protein separation, the choice of running buffer in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a critical decision that significantly impacts resolution, protein integrity, and downstream applications. This guide provides an objective comparison of the traditional Tris-Glycine-SDS buffer system, commercially available as ML042, and the more modern MOPS (3-(N-morpholino)propanesulfonic acid) running buffer system, supported by experimental data and detailed protocols.
The Tris-Glycine-SDS system, a long-standing workhorse in protein electrophoresis, is widely used for its versatility in separating a broad range of proteins.[1] In contrast, the MOPS buffer system is a component of the Bis-Tris gel chemistry, which operates at a neutral pH and offers distinct advantages in terms of protein stability and resolution, particularly for mid- to large-sized proteins.[2]
At a Glance: Key Differences
| Feature | Tris-Glycine-SDS (this compound) | MOPS (with Bis-Tris Gels) |
| Operating pH | Alkaline (approx. 8.3-9.5) | Neutral (approx. 7.0) |
| Primary Application | General purpose, broad range of proteins | Mid to large molecular weight proteins |
| Protein Stability | Potential for protein modification (deamination, alkylation) due to high pH[2] | Enhanced protein stability, minimizing modifications[2] |
| Resolution | Good for a wide range of proteins, but can result in fuzzy bands for some proteins. | Sharper bands and higher resolution, especially for mid-to-large proteins.[2] |
| Shelf Life of Gels | Shorter shelf life due to hydrolysis of polyacrylamide at alkaline pH. | Longer shelf life due to neutral pH.[2] |
| Compatibility | Used with Tris-Glycine gels. | Used with Bis-Tris gels. |
Data Presentation: Performance Comparison
While direct quantitative head-to-head studies with standardized metrics are not extensively published, the performance characteristics of each buffer system can be summarized based on established principles and qualitative experimental evidence.
| Performance Metric | Tris-Glycine-SDS (this compound) | MOPS (with Bis-Tris Gels) | Supporting Evidence |
| Separation Range | Broad (approx. 10-250 kDa) | Optimal for mid-to-large proteins (approx. 50-250 kDa) | MOPS as a trailing ion in Bis-Tris systems provides better resolution for higher molecular weight proteins.[2][3] |
| Resolution (Band Sharpness) | Can result in diffuse bands due to protein modifications at high pH. | Yields sharper, more focused bands due to the neutral pH environment.[2] | The neutral pH of the Bis-Tris/MOPS system minimizes protein degradation and modification during the run, leading to sharper bands.[2] |
| Protein Integrity | Higher risk of deamination and alkylation, which can affect downstream analysis like mass spectrometry.[2] | Preserves protein integrity, making it suitable for sensitive downstream applications such as post-translational modification analysis and sequencing.[3] | The alkaline environment of the Tris-Glycine system can lead to chemical modifications of proteins.[2] |
| Western Blot Transfer Efficiency | Generally efficient, but protein modifications can potentially affect antibody binding. | High transfer efficiency with well-preserved epitopes for antibody recognition. | While specific comparative data is limited, the enhanced protein integrity with the MOPS system is advantageous for immunodetection. |
Experimental Workflows
The general workflow for protein separation using either buffer system follows a similar path, with key differences in the buffer compositions and sample preparation.
The specific buffer systems introduce variations within this general workflow, primarily concerning the gel and running buffer compositions.
Experimental Protocols
Below are detailed protocols for performing SDS-PAGE with both Tris-Glycine-SDS and MOPS running buffers.
Tris-Glycine-SDS (this compound) Protocol
This protocol is for a standard denaturing SDS-PAGE using a Tris-Glycine gel and Tris-Glycine-SDS running buffer.
1. Sample Preparation:
-
To your protein sample, add an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
2. Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a pre-cast or hand-cast Tris-Glycine polyacrylamide gel.
-
Fill the inner and outer chambers of the tank with 1x Tris-Glycine-SDS running buffer (diluted from a 10x stock like this compound).
-
Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. The run time will vary depending on the gel percentage and voltage.
3. Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or a silver stain, to visualize the separated protein bands.
-
Destain the gel until the protein bands are clearly visible against a clear background.
MOPS Running Buffer (with Bis-Tris Gels) Protocol
This protocol is for a denaturing SDS-PAGE using a Bis-Tris gel and MOPS-SDS running buffer.
1. Sample Preparation:
-
To your protein sample, add 1/4 volume of 4x LDS sample buffer (containing lithium dodecyl sulfate, which is more effective at neutral pH) and 1/10 volume of a reducing agent (e.g., 10x NuPAGE Sample Reducing Agent).
-
Heat the samples at 70°C for 10 minutes. Note the lower heating temperature compared to the Tris-Glycine protocol, which helps to preserve protein integrity.
-
Centrifuge the samples briefly.
2. Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a pre-cast Bis-Tris polyacrylamide gel.
-
Fill the inner chamber with 1x MOPS-SDS running buffer. For optimal results, add an antioxidant to the inner chamber buffer to prevent re-oxidation of reduced proteins during the run.
-
Fill the outer chamber with 1x MOPS-SDS running buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 200V) for a shorter duration, typically 35-50 minutes, until the dye front reaches the bottom.[4]
3. Visualization:
-
Follow the same staining and destaining procedures as described for the Tris-Glycine-SDS protocol.
Conclusion
The choice between the Tris-Glycine-SDS (this compound) and MOPS running buffer systems depends heavily on the specific research goals and the nature of the proteins being analyzed.
-
Tris-Glycine-SDS (this compound) remains a cost-effective and versatile option for routine, broad-range protein separation where minor protein modifications are not a critical concern.
-
The MOPS running buffer system (used with Bis-Tris gels) is the superior choice for applications demanding high resolution of mid- to large-sized proteins and the preservation of protein integrity for downstream analyses such as mass spectrometry, sequencing, and the study of post-translational modifications. The neutral pH environment of this system significantly reduces the risk of protein damage, leading to sharper, more accurate results.[2][3]
For researchers and professionals in drug development, where accuracy and reproducibility are paramount, the investment in a Bis-Tris/MOPS system can yield more reliable and higher-quality data.
References
Resolving the Fine Details: A Comparative Guide to ML042 (Tris-Glycine) and Tris-Tricine Buffer Systems for Small Protein Analysis
For researchers, scientists, and drug development professionals navigating the complexities of small protein and peptide analysis, the choice of electrophoresis buffer system is paramount to achieving clear, high-resolution results. This guide provides a detailed comparison of the widely used ML042 (a standard Tris-Glycine-SDS buffer) and the specialized Tris-Tricine buffer system, offering insights into their respective performances, underlying principles, and optimal applications.
When resolving proteins, particularly those with low molecular weights, the Tris-Glycine system, as found in HiMedia's this compound, can fall short. Small proteins often co-migrate with the SDS micelle front in this system, leading to diffuse or obscured bands. The Tris-Tricine buffer system offers a robust alternative, specifically designed to enhance the separation of proteins and peptides in the 1-20 kDa range.
At a Glance: Performance Comparison
| Feature | This compound (Tris-Glycine-SDS) | Tris-Tricine-SDS |
| Primary Application | General purpose protein separation | Separation of small proteins and peptides |
| Optimal Separation Range | 25 - 250 kDa | 1 - 20 kDa |
| Resolution of Small Proteins (<20 kDa) | Poor to moderate; bands can be diffuse | High; sharper, well-resolved bands |
| Principle of Separation | Glycine as the trailing ion | Tricine as the trailing ion, allowing for better separation of small proteins from SDS micelles |
| Band Sharpness for Small Proteins | Can be compromised due to co-migration with SDS front | Generally superior, with less band distortion |
Deeper Dive: The Chemical Basis for Separation
The key difference between the two systems lies in the mobility of their trailing ions in the electrophoretic field. In the Tris-Glycine system, glycine's mobility is such that small proteins can get trapped in the moving front of SDS micelles, obscuring their separation.
The Tris-Tricine system, developed by Schägger and von Jagow, replaces glycine with tricine. Tricine has a higher electrophoretic mobility than glycine, which allows for a clear separation between the leading chloride ions and the trailing tricine ions. This creates a moving boundary that effectively "un-stacks" the small protein-SDS complexes from the SDS micelles, permitting them to resolve as sharp, distinct bands based on their molecular weight.
Experimental Protocols
This compound (Tris-Glycine-SDS) Electrophoresis Protocol (Standard Laemmli System)
This protocol is a standard procedure for using a Tris-Glycine-SDS running buffer like this compound.
1. Reagent Preparation:
-
1X Tris-Glycine-SDS Running Buffer: Dilute 100 mL of 10X this compound buffer with 900 mL of deionized water.
-
Resolving Gel (e.g., 12%):
-
3.35 mL deionized water
-
4.0 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
100 µL 10% Ammonium Persulfate (APS)
-
10 µL TEMED
-
-
Stacking Gel (5%):
-
1.4 mL deionized water
-
330 µL 30% Acrylamide/Bis-acrylamide solution
-
250 µL 1.0 M Tris-HCl, pH 6.8
-
20 µL 10% SDS
-
20 µL 10% APS
-
2 µL TEMED
-
-
2X Sample Buffer (Laemmli):
-
1.0 mL 0.5 M Tris-HCl, pH 6.8
-
2.0 mL Glycerol
-
2.0 mL 10% SDS
-
0.5 mL β-mercaptoethanol
-
0.5 mL 1% Bromophenol Blue
-
2. Gel Casting and Sample Preparation:
-
Assemble the gel casting apparatus.
-
Prepare and pour the resolving gel. Overlay with water or isopropanol and allow to polymerize for 30-60 minutes.
-
Remove the overlay and pour the stacking gel. Insert the comb and allow to polymerize for 30 minutes.
-
Mix protein samples 1:1 with 2X sample buffer and heat at 95-100°C for 5 minutes.
3. Electrophoresis:
-
Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Load samples and a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Tris-Tricine-SDS Electrophoresis Protocol for Small Proteins
This protocol is adapted from the method by Schägger and von Jagow, optimized for resolving low molecular weight proteins.
1. Reagent Preparation:
-
Anode Buffer (1X): 0.2 M Tris-HCl, pH 8.9
-
Cathode Buffer (1X): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25
-
Gel Buffer (3X): 3.0 M Tris, 0.3% SDS, pH 8.45
-
Resolving Gel (e.g., 16.5%):
-
1.7 mL deionized water
-
5.0 mL 30% Acrylamide/Bis-acrylamide solution
-
3.3 mL 3X Gel Buffer
-
100 µL 10% APS
-
10 µL TEMED
-
-
Stacking Gel (4%):
-
3.1 mL deionized water
-
670 µL 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL 3X Gel Buffer
-
50 µL 10% APS
-
5 µL TEMED
-
-
2X Sample Buffer (Tricine):
-
2.4 mL 0.5 M Tris-HCl, pH 6.8
-
4.0 mL Glycerol
-
0.8 g SDS
-
2.0 mL β-mercaptoethanol
-
2 mg Coomassie Blue G-250
-
Bring to 10 mL with deionized water
-
2. Gel Casting and Sample Preparation:
-
Follow the same procedure as for the Tris-Glycine gel, using the Tris-Tricine gel formulations.
-
Mix protein samples 1:1 with 2X Tricine sample buffer and incubate at 65°C for 10-15 minutes (avoid boiling to prevent peptide hydrolysis).
3. Electrophoresis:
-
Assemble the gel in the electrophoresis tank. Fill the lower (anode) chamber with Anode Buffer and the upper (cathode) chamber with Cathode Buffer.
-
Load samples and a low molecular weight peptide marker.
-
Run the gel at an initial constant voltage of 30V until the samples enter the resolving gel, then increase to a constant voltage of 100-150V.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key stages of a comparative electrophoresis experiment.
Caption: Experimental workflow for comparing this compound and Tris-Tricine systems.
Signaling Pathway Context: Analysis of Apoptotic Caspase Cleavage
The improved resolution of small proteins is critical in many areas of research, including the study of apoptosis. During apoptosis, initiator caspases (e.g., Caspase-9) cleave and activate effector caspases (e.g., Caspase-3). Active Caspase-3 is a heterodimer composed of small (p12) and large (p17) subunits, which are difficult to resolve from the pro-caspase form using standard Tris-Glycine gels. A Tris-Tricine system allows for clear visualization of the small p12 subunit, providing a more accurate assessment of caspase activation.
Caption: Caspase activation pathway in apoptosis.
Conclusion
For general protein analysis across a broad molecular weight range, this compound (Tris-Glycine-SDS) is a suitable and cost-effective choice. However, for research that depends on the precise resolution and analysis of small proteins and peptides below 20 kDa, the Tris-Tricine buffer system is demonstrably superior. Its ability to produce sharper bands and resolve species that would otherwise be obscured makes it an indispensable tool for studies involving protein processing, peptide mapping, and the analysis of small signaling molecules. Researchers and drug development professionals should consider the specific requirements of their protein targets to select the optimal buffer system for their electrophoretic analyses.
A Comparative Guide to SDS-PAGE Running Buffers for Reproducible Western Blotting: Validation of the Tris-Glycine System
For researchers, scientists, and drug development professionals striving for reproducible and high-quality Western blotting data, every step of the workflow demands scrutiny. The choice of the SDS-PAGE running buffer, while seemingly routine, plays a critical role in the final outcome. This guide provides an objective comparison of the traditional Tris-Glycine running buffer system, exemplified by products like ML042, with modern alternatives, supported by established principles and experimental considerations.
This compound is a 10X Tris-Glycine-SDS Gel Running Buffer, a formulation that has been a staple in laboratories for decades. This guide will delve into the performance characteristics of this traditional system and compare it with the Bis-Tris/MES-MOPS buffer system, a popular alternative known for enhancing protein stability and resolution.
Comparison of Running Buffer Systems
The two most common buffer systems for SDS-PAGE are the Tris-Glycine system (used with Laemmli gels) and the Bis-Tris system (used with Bis-Tris gels). The primary difference lies in their operating pH and the resulting impact on protein integrity and separation.
| Feature | Tris-Glycine System (e.g., this compound) | Bis-Tris System |
| Operating pH | Alkaline (pH ~9.5) | Neutral (pH ~7.0) |
| Primary Buffering Ion | Glycine | MES or MOPS |
| Key Advantages | Widely used, cost-effective, extensive historical data. | Sharper band resolution, enhanced protein stability (minimizes deamination and alkylation), longer gel shelf-life, tunable separation range.[1] |
| Key Disadvantages | Alkaline pH can lead to protein modifications (deamination, alkylation) and band distortion.[1] Potential for protein degradation, especially upon heating of the sample in Laemmli buffer.[1] | Requires specific Bis-Tris gels, can be more expensive. |
| Optimal For | General purpose protein separation. | High-resolution separation, analysis of post-translationally modified proteins, sensitive downstream applications like mass spectrometry. |
The Impact of Running Buffer on Protein Separation
The Tris-Glycine system utilizes a discontinuous buffer system where the stacking gel has a lower pH than the resolving gel and the running buffer. This creates a moving boundary that stacks proteins into sharp bands before they enter the resolving gel. However, the high pH of the resolving gel and running buffer can be detrimental to some proteins, leading to modifications that can affect their migration and antibody recognition.
The Bis-Tris system, in contrast, operates at a neutral pH. This minimizes the risk of protein damage and results in sharper, more accurately resolved protein bands.[1] Furthermore, the Bis-Tris system offers the flexibility of using either MES or MOPS as the running buffer ion. MES provides better resolution for smaller proteins, while MOPS is ideal for separating medium to large-sized proteins.[1]
Experimental Protocols
To ensure reproducibility, it is crucial to follow standardized protocols for buffer preparation and use.
Tris-Glycine Running Buffer (1X Working Solution)
This is the standard formulation for use with traditional Laemmli polyacrylamide gels.
-
Components:
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) Sodium Dodecyl Sulfate (SDS)
-
-
Preparation from a 10X Stock (like this compound):
-
To prepare 1 liter of 1X running buffer, add 100 mL of 10X Tris-Glycine-SDS buffer to 900 mL of deionized water.
-
Mix thoroughly. The final pH should be approximately 8.3. No pH adjustment is necessary.
-
Bis-Tris MES Running Buffer (1X Working Solution)
This buffer is used with Bis-Tris gels for optimal separation of small to medium-sized proteins.
-
Components:
-
50 mM MES
-
50 mM Tris base
-
0.1% (w/v) SDS
-
1 mM EDTA
-
-
Preparation from individual components (for 1 liter):
-
Dissolve 9.76 g of MES and 6.06 g of Tris base in ~800 mL of deionized water.
-
Add 10 mL of 10% (w/v) SDS solution and 2 mL of 0.5 M EDTA (pH 8.0).
-
Adjust the final volume to 1 liter with deionized water. The final pH should be around 7.3.
-
Bis-Tris MOPS Running Buffer (1X Working Solution)
This buffer is used with Bis-Tris gels for optimal separation of medium to large-sized proteins.
-
Components:
-
50 mM MOPS
-
50 mM Tris base
-
0.1% (w/v) SDS
-
1 mM EDTA
-
-
Preparation from individual components (for 1 liter):
-
Dissolve 10.46 g of MOPS and 6.06 g of Tris base in ~800 mL of deionized water.
-
Add 10 mL of 10% (w/v) SDS solution and 2 mL of 0.5 M EDTA (pH 8.0).
-
Adjust the final volume to 1 liter with deionized water. The final pH should be around 7.7.
-
Visualizing the Workflow and Buffer Systems
Figure 1. A simplified workflow of the Western blotting process, from sample preparation to signal detection.
Figure 2. Comparison of the key characteristics of the Tris-Glycine and Bis-Tris buffer systems.
Conclusion
While the Tris-Glycine running buffer system, as found in products like this compound, has a long history of use and is suitable for many standard Western blotting applications, the evidence suggests that the Bis-Tris/MES-MOPS system offers significant advantages for achieving highly reproducible and accurate results. The neutral operating pH of the Bis-Tris system minimizes protein modifications, leading to sharper bands and more reliable data, which is particularly crucial for quantitative Western blotting and the analysis of sensitive protein targets. For researchers aiming to enhance the reproducibility and quality of their Western blots, a transition to the Bis-Tris buffer system is a well-validated approach.
References
A Head-to-Head Showdown: ML042 Buffer vs. Homemade Tris-Glycine-SDS for Your Western Blotting Needs
For researchers in the throes of drug development and cellular analysis, the Western Blot is an indispensable technique. The clarity and reliability of your results hinge on numerous factors, not least of which is the buffer system used for electrophoresis. The Tris-Glycine-SDS buffer is the workhorse of many labs, but the choice between a pre-mixed commercial solution like HiMedia's ML042 and a homemade preparation can impact both workflow and outcomes. This guide provides a comprehensive comparison to help you make an informed decision for your laboratory.
At a Glance: this compound vs. Homemade Tris-Glycine-SDS
| Feature | This compound Buffer (HiMedia) | Homemade Tris-Glycine-SDS Buffer |
| Composition | A 10X concentrate of Tris, Glycine, and SDS.[1][2] | Prepared from raw chemical stocks of Tris base, Glycine, and Sodium Dodecyl Sulfate (SDS). |
| Convenience | Ready to dilute and use, saving significant preparation time.[2] | Requires weighing of individual components, pH adjustment, and dissolution. |
| Consistency | High lot-to-lot consistency ensured by manufacturer's quality control. | Consistency depends on the precision of preparation and the quality of raw materials. |
| Cost | Higher initial purchase price per liter. | Lower cost of raw materials per liter. |
| Time Efficiency | Significantly reduces hands-on time for buffer preparation. | Time-consuming to prepare, especially for large volumes. |
| pH Accuracy | Pre-adjusted pH ensures optimal performance without user intervention. | pH needs to be carefully adjusted, introducing a potential source of variability. |
| Purity | Manufactured with high-purity reagents, minimizing potential contaminants. | Purity is dependent on the grade of the chemicals purchased. |
Performance Considerations: What the Data Suggests
A key advantage of a commercial buffer like this compound is the reduction of variability. In-house buffer preparations can be susceptible to minor errors in weighing, pH adjustment, or water quality, which can lead to inconsistencies in gel migration, band resolution, and transfer efficiency. For sensitive downstream applications, such as quantitative Western blotting, the consistency offered by a pre-mixed solution can be a significant asset.
Conversely, the primary advantage of a homemade buffer is the cost-effectiveness, particularly for labs with high throughput. The trade-off lies in the investment of time and the potential for inter-batch variability.
Experimental Protocol: A Standardized Approach
The following protocol for a standard Western Blotting experiment is applicable for both a 1X solution of this compound and a properly prepared 1X homemade Tris-Glycine-SDS buffer.
I. Sample Preparation and SDS-PAGE
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method like the Bradford or BCA assay.
-
Sample Loading: Mix your protein samples with 4X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per well into a polyacrylamide gel. Place the gel in an electrophoresis tank filled with 1X Tris-Glycine-SDS running buffer (either diluted from this compound or homemade).
-
Running the Gel: Apply a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
II. Protein Transfer
-
Membrane Activation: Activate a PVDF membrane by immersing it in methanol for 1 minute, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assembling the Transfer Stack: Create a sandwich of fiber pads, filter paper, the gel, the PVDF membrane, more filter paper, and another fiber pad. Ensure all components are soaked in transfer buffer.
-
Electrotransfer: Place the transfer stack in a transfer apparatus and run at a constant current or voltage according to the manufacturer's instructions (e.g., 100 V for 1 hour).
III. Immunodetection
-
Blocking: Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizing the Workflow
Key Signaling Pathway Example: EGFR Signaling
To illustrate the application of Western Blotting in drug development, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy. A researcher might use Western Blotting to assess the efficacy of an EGFR inhibitor.
Conclusion
The choice between this compound and homemade Tris-Glycine-SDS buffer comes down to a balance of convenience, consistency, and cost. For laboratories where reproducibility is paramount and hands-on time is a limiting factor, the quality assurance of a pre-mixed solution like this compound offers a distinct advantage. For labs with established protocols and stringent internal quality control, the cost savings of a homemade buffer may be more attractive. Ultimately, the best choice is the one that aligns with your lab's specific needs, resources, and the demands of your research.
References
Assessing the Purity and Performance of MEK Inhibitors for Sensitive Experiments: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of sensitive experiments hinge on the purity and specificity of the chemical probes used. This guide provides a comparative analysis of the widely used MEK inhibitor, U0126, and its alternatives, offering insights into their performance, purity assessment, and potential off-target effects. This information is critical for selecting the appropriate tool to investigate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Introduction to MEK Inhibition
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers. Mitogen-activated protein kinase kinase (MEK) is a central component of this pathway, making it a key target for therapeutic intervention and basic research.[3] Small molecule inhibitors of MEK are invaluable tools for dissecting the roles of this pathway in various biological contexts.
Comparison of Common MEK Inhibitors
The selection of a MEK inhibitor should be based on a careful consideration of its potency, specificity, and potential for off-target effects. While U0126 has been a workhorse in the field for many years, newer alternatives offer improved characteristics.
| Inhibitor | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Key Off-Target Effects/Considerations |
| U0126 | MEK1, MEK2 | 72 nM[4][5] | 58 nM[4][5] | Reduces agonist-induced calcium entry, inhibits mitochondrial respiration, potential antioxidant properties, can induce apoptosis or have anti-inflammatory effects independent of MEK inhibition.[6][7][8][9] |
| PD0325901 | MEK1, MEK2 | ~20-50 nM (in melanoma cell lines)[10] | Not specified | Does not appear to interfere with calcium homeostasis.[6][11] Development as a monotherapy was halted due to adverse side effects in clinical trials.[12] |
| Selumetinib (AZD6244) | MEK1, MEK2 | Not specified | Not specified | Common adverse reactions in clinical settings include rash, gastrointestinal issues, and elevated creatine phosphokinase.[1][3][13] |
Experimental Protocols for Purity and Performance Assessment
To ensure the validity of experimental results, it is crucial to independently verify the purity and activity of MEK inhibitors. Below are detailed protocols for key analytical and functional assays.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of small molecules by separating the compound of interest from any impurities.
Methodology:
-
Sample Preparation: Dissolve the MEK inhibitor in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm) is commonly used.[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to 100% organic solvent over 25 minutes.[15]
-
Flow Rate: A standard flow rate is 1 mL/min.[14]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 220 nm).
-
-
Data Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Identity and Impurity Profiling by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of a compound by measuring its mass-to-charge ratio and for identifying potential impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the inhibitor in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is ideal for accurate mass measurements.[16]
-
Ionization: Electrospray ionization (ESI) is a common method for small molecules.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the primary compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its structure.
-
Data Analysis: Compare the measured accurate mass with the theoretical mass of the inhibitor. Analyze the spectra for any additional peaks that may correspond to impurities.
Functional Assessment of MEK Inhibition: Western Blot for Phospho-ERK
A key functional validation of a MEK inhibitor is its ability to reduce the phosphorylation of its direct downstream target, ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or other cancer cell lines with an active MAPK pathway) and allow them to adhere. Treat the cells with a range of concentrations of the MEK inhibitor for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the same membrane with an antibody for total ERK (t-ERK) as a loading control. Quantify the band intensities and express the level of p-ERK as a ratio to t-ERK.[2][18][19]
Cellular Potency Determination: Cell Viability Assay
Cell viability assays are used to determine the concentration at which an inhibitor affects cell proliferation, providing a measure of its cellular potency (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of the MEK inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Use a suitable viability reagent, such as one based on ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or resazurin).[20]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the targeted biological pathway, the following diagrams have been generated.
Caption: Workflow for assessing MEK inhibitor purity and performance.
Caption: Simplified MAPK signaling pathway showing MEK inhibition.
Conclusion
The selection of a MEK inhibitor for sensitive experiments requires a thorough evaluation of its purity, potency, and specificity. While U0126 has been a valuable tool, researchers should be aware of its potential off-target effects. Newer generation inhibitors, such as PD0325901 and Selumetinib, may offer greater specificity. Independent verification of the purity and functional activity of any small molecule inhibitor using the protocols outlined in this guide is a critical step in ensuring the reliability and reproducibility of research findings.
References
- 1. Disproportionate adverse event signals of selumetinib in neurofibromatosis type I: insights from FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. ERK phosphorylation [bio-protocol.org]
- 3. oncozine.com [oncozine.com]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. U0126-EtOH | MEK Inhibitor | Autophagy Inhibitor | TargetMol [targetmol.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Validating Hypothetical Stain ML042 for Use with Precast Polyacrylamide Gels: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of experimental success. The choice of protein stain can significantly impact experimental outcomes, influencing sensitivity, reproducibility, and compatibility with downstream applications such as mass spectrometry. This guide provides a comprehensive validation framework for a novel, hypothetical fluorescent protein stain, ML042, and objectively compares its performance against established staining methods: Coomassie Brilliant Blue and Silver Staining.
The validation protocol outlined below is designed for use with a variety of commercially available precast polyacrylamide gels, which offer convenience and improved reproducibility over hand-cast gels.[1][2][3]
Comparative Performance of Protein Stains
The selection of a protein stain is often a trade-off between sensitivity, speed, cost, and compatibility with subsequent analytical techniques. The following table summarizes the key performance metrics of the hypothetical this compound stain in comparison to Coomassie Brilliant Blue and Silver Staining.
| Feature | Hypothetical Stain this compound | Coomassie Brilliant Blue R-250 | Silver Staining |
| Limit of Detection (LOD) | ~1 ng | ~50 ng[4] | < 1 ng[4][5] |
| Staining Time | 15 minutes | 1-2 hours | 1.5-3 hours |
| Destaining Required | No | Yes (several hours to overnight)[4] | No (multiple wash steps) |
| Linear Dynamic Range | >3 orders of magnitude | 1-2 orders of magnitude | Narrow, prone to saturation |
| Mass Spectrometry Compatibility | High | Moderate (requires thorough destaining) | Poor (formaldehyde cross-linking)[5] |
| Reversibility | Reversible | Reversible | Irreversible |
| Protocol Complexity | Simple (single step) | Moderate | High (multiple, timed steps) |
Experimental Protocols
To ensure a robust and unbiased validation of this compound, it is essential to perform a side-by-side comparison with established methods using identical protein samples and gel conditions.
I. General Materials
-
Precast Tris-Glycine polyacrylamide gels (e.g., 4-20% gradient gels)[1][6]
-
Protein ladder (pre-stained or unstained)
-
Protein sample of interest (e.g., cell lysate, purified protein) with a known concentration range
-
SDS-PAGE running buffer (Tris/Glycine/SDS)
-
Sample loading buffer
-
Electrophoresis tank and power supply
-
Gel imaging system with appropriate filter sets for fluorescent and colorimetric imaging
II. Protein Sample Preparation and Electrophoresis (Common to All Stains)
-
Prepare a dilution series of your protein sample (e.g., Bovine Serum Albumin - BSA) in a suitable buffer to cover a range from approximately 1 µg down to less than 1 ng per band.
-
Mix the protein dilutions with sample loading buffer and heat at 95°C for 5 minutes.
-
Load the protein ladder and the prepared protein dilution series into the wells of three identical precast polyacrylamide gels.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gels.
III. Staining Protocols
A. Hypothetical Stain this compound Protocol
-
After electrophoresis, remove the gel from the cassette and place it in a clean container.
-
Rinse the gel with deionized water for 5 minutes.
-
Add the this compound staining solution to completely cover the gel.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
Image the gel on a fluorescent imager using the appropriate excitation and emission wavelengths for this compound.
B. Coomassie Brilliant Blue R-250 Protocol
-
Following electrophoresis, place the gel in a staining container.
-
Add Coomassie staining solution (0.1% Coomassie R-250, 50% methanol, 10% acetic acid) and incubate for 1-2 hours with gentle shaking.
-
Remove the staining solution.
-
Add destaining solution (40% methanol, 10% acetic acid) and incubate with gentle agitation. Change the destain solution every 30-60 minutes until the background is clear and protein bands are distinct.
-
Image the gel on a white light transilluminator or with a gel scanner.
C. Silver Staining Protocol
-
After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour.
-
Wash the gel with deionized water three times for 10 minutes each.
-
Sensitize the gel with a sensitizing solution (e.g., 0.02% sodium thiosulfate) for 1-2 minutes.
-
Rinse the gel with deionized water twice for 1 minute each.
-
Incubate the gel in a chilled 0.1% silver nitrate solution for 20-30 minutes.
-
Rinse the gel with deionized water twice for 1 minute each.
-
Develop the gel in a developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) until bands appear.
-
Stop the development with a 5% acetic acid solution.
-
Image the gel on a white light transilluminator.
Visualizations
Signaling Pathway Example
The validation of a new reagent like this compound is often contextualized within a specific research application, such as the analysis of protein expression in a signaling pathway. The PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation, is a common subject of such studies.
Experimental Workflow for this compound Validation
The following workflow diagram illustrates the key steps in the comparative validation of the hypothetical this compound protein stain.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. biocompare.com [biocompare.com]
- 4. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Protein Gel Electrophoresis Label Compatible with Mass-Spectrometry [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Navigating Cross-Reactivity in Immunoblotting: A Comparative Guide to Antibody Specificity
A common pitfall in immunoblotting is the misattribution of unexpected bands to assay components other than the primary antibody. A case in point is the query regarding "cross-reactivity issues with ML042." It is important to clarify that this compound is the product code for a 10X Tris-Glycine-SDS Gel Running Buffer, a reagent used for protein separation during electrophoresis. As a buffer, it does not interact specifically with proteins and therefore cannot be the source of cross-reactive signals in an immunoassay. The root of such issues almost invariably lies with the specificity of the primary or secondary antibodies used.
This guide provides researchers, scientists, and drug development professionals with a framework for diagnosing and resolving antibody cross-reactivity in immunoblotting. We will compare the performance of two hypothetical anti-ProteinX antibodies to illustrate how to assess and overcome these challenges, complete with experimental data and detailed protocols.
Understanding Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody binds to an unintended protein that is not the target antigen. This can be due to several factors, including:
-
Shared Epitopes: The unintended protein may share a similar amino acid sequence or structural motif (epitope) with the target protein.
-
Post-Translational Modifications (PTMs): Antibodies raised against a specific PTM on the target protein may recognize the same PTM on other proteins.
-
High Antibody Concentration: Using an excessive concentration of the primary antibody can lead to low-affinity, non-specific binding.
-
Secondary Antibody Specificity: The secondary antibody may cross-react with endogenous immunoglobulins present in the sample lysate.
Comparative Analysis of Anti-ProteinX Antibodies
To illustrate the process of identifying and resolving cross-reactivity, we present a comparison of two fictional primary antibodies targeting "ProteinX":
-
Anti-ProteinX mAb (Clone AX-123): A monoclonal antibody expected to have high specificity.
-
Anti-ProteinX pAb (Cat# APX-456): A polyclonal antibody that may offer a different binding profile.
The following table summarizes their performance in a comparative immunoblotting experiment using cell lysates known to express ProteinX and a potentially cross-reactive protein, ProteinY.
| Feature | Anti-ProteinX mAb (Clone AX-123) | Anti-ProteinX pAb (Cat# APX-456) |
| Target Band Intensity (ProteinX) | +++ | +++ |
| Cross-reactive Band Intensity (ProteinY) | ++ | - |
| Signal-to-Noise Ratio | 1.5 | 4.0 |
| Optimal Dilution | 1:1000 | 1:2500 |
| Specificity | Moderate | High |
Data are illustrative and intended for comparative purposes.
Experimental Protocol for Comparative Immunoblotting
This protocol outlines the key steps for comparing the specificity of two primary antibodies.
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Prepare lysates at a final concentration of 1 mg/mL in Laemmli sample buffer.
2. SDS-PAGE and Protein Transfer:
- Load 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.
- Run the gel at 120V for 90 minutes.
- Transfer proteins to a PVDF membrane at 100V for 60 minutes.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with either Anti-ProteinX mAb (1:1000) or Anti-ProteinX pAb (1:2500) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 5 minutes.
- Capture the chemiluminescent signal using a digital imager.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing antibody specificity in immunoblotting.
Caption: Hypothetical signaling pathway involving the target, ProteinX.
By systematically evaluating antibody performance and optimizing experimental conditions, researchers can overcome the challenges of cross-reactivity and ensure the generation of reliable and reproducible immunoblotting data.
A Researcher's Guide to Protein Modification Analysis: Contextualizing Laboratory Reagents and Comparing Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate analysis of protein post-translational modifications (PTMs) is paramount to understanding cellular signaling, disease progression, and therapeutic efficacy. This guide provides a comprehensive comparison of key methodologies for PTM analysis, offering insights into their principles, performance, and practical applications. We will also clarify the role of fundamental laboratory reagents, such as the Tris-Glycine-SDS buffer ML042, within the broader context of these analytical workflows.
The Role of Electrophoresis Buffers in Protein Analysis
In the landscape of protein analysis, reagents like this compound, a 10X Tris-Glycine-SDS Gel Running Buffer, are foundational tools. This buffer is a standard solution used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique that separates proteins based on their molecular weight.[1][2] The Tris-Glycine-SDS buffer system, originally developed by Laemmli, is widely used due to its effectiveness in producing sharp, well-resolved protein bands.[3] It is crucial to understand that such buffers facilitate the separation of proteins, including those with PTMs that may cause a shift in their molecular weight, but they do not actively modify the proteins themselves.[4] Therefore, the "effect" of this compound is in providing the necessary environment for protein separation, a critical first step in many PTM analysis workflows, particularly Western Blotting.
Comparative Analysis of Key PTM Detection Methods
The choice of method for analyzing protein modifications depends on various factors, including the specific PTM of interest, the desired level of detail, sample availability, and throughput requirements. Here, we compare three widely used techniques: Western Blotting, Mass Spectrometry, and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Western Blotting | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Immunoassay on a membrane after protein separation by size.[5] | Measurement of mass-to-charge ratio of ionized peptides/proteins.[6] | Immunoassay in a multi-well plate format. |
| Information Provided | Semi-quantitative detection of a specific PTM on a target protein.[7] | Comprehensive identification and quantification of PTMs, including site localization.[8] | Quantitative detection of a specific modified protein. |
| Sensitivity | Moderate to high, antibody-dependent.[5][9] | Very high, capable of detecting low-abundance PTMs.[10] | High, dependent on antibody affinity. |
| Specificity | High, dependent on antibody quality.[7] | High, based on mass accuracy and fragmentation patterns.[11] | High, relies on specific antibody-antigen interaction. |
| Throughput | Low to moderate. | High, especially with multiplexing techniques like TMT.[12] | High, suitable for screening large numbers of samples. |
| Cost | Relatively low. | High (instrumentation and expertise). | Moderate. |
| Key Applications | Validation of PTMs, comparing relative abundance.[5] | Discovery of novel PTM sites, global PTM profiling.[13] | Quantification of specific PTMs in biological fluids, screening. |
Experimental Workflows and Protocols
Western Blotting Workflow
The Western Blot is a cornerstone technique for detecting specific proteins and their modifications.[10] It is often used to validate findings from higher-throughput methods like mass spectrometry.[5]
References
- 1. Tris-Glycine-SDS Buffer – Sterile Solution | Canvax [canvaxbiotech.com]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. Overview of Electrophoresis | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 6. A Short Introduction to Proteomics Data and Mass Spectrometry | Technology Networks [technologynetworks.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Protein Post-Translational Modification Analysis Strategies - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. google.com [google.com]
Safety Operating Guide
Proper Disposal Procedures for ML042 (10X Tris-Glycine-SDS Gel Running Buffer)
This document provides essential safety and logistical information for the proper disposal of ML042, a 10X Tris-Glycine-SDS Gel Running Buffer manufactured by HiMedia Laboratories. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Product Identification
-
Product Name: 10X Tris-Glycine-SDS Gel Running Buffer
-
Product Code: this compound
-
Primary Components: Tris base, Glycine, Sodium Dodecyl Sulfate (SDS)
-
Application: Used as a running buffer for SDS-polyacrylamide gel electrophoresis (SDS-PAGE) of proteins.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this solution.[1]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If eye irritation persists: Get medical advice/attention.[1]
-
Avoid contact with skin and clothing.
-
Wash hands thoroughly after handling.
Disposal Protocol
The disposal of this compound should be carried out in accordance with applicable local, state, and federal regulations. The following is a step-by-step guide for the proper disposal of unused or waste this compound solution.
For Spills:
-
Ensure adequate ventilation in the area of the spill.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Absorb the spill using an inert adsorbent material, such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into a suitable, closed container labeled for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.
For Waste Solution:
-
Collection: Collect all waste this compound solution in a designated, clearly labeled, and sealed waste container. Do not mix with other chemical waste unless compatible.
-
Storage: Store the waste container in a designated secondary containment area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup.
Contaminated consumables, such as gloves and paper towels, should also be disposed of as hazardous waste in accordance with laboratory practices.[1]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered during the disposal process.
Caption: Logical workflow for the safe disposal of this compound waste.
Quantitative Data
The Safety Data Sheet for this compound does not provide specific quantitative data, such as concentration limits for disposal or detailed formulations for neutralization. The disposal procedure is based on the hazardous nature of the components.
| Data Point | Value |
| pH | Not specified in SDS |
| Concentration | 10X (working solution is 1X) |
| Hazard Categories | Serious eye irritation (Category 2A)[1] |
References
Essential Safety and Handling Guide for ML042 (10X Tris-Glycine-SDS Gel Running Buffer)
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the laboratory handling of ML042, a 10X Tris-Glycine-SDS Gel Running Buffer. Adherence to these procedures is critical for ensuring a safe research environment for scientists and drug development professionals.
Product Identification and Hazard Summary
This compound is a concentrated buffer solution used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for the separation of proteins.[1] Its primary components are Tris, Glycine, and Sodium Dodecyl Sulfate (SDS).
Hazard Analysis:
While the mixture itself is generally not classified as hazardous under normal handling conditions, individual components present potential risks that necessitate caution. The product is a colorless to faint yellow solution and is typically odorless.[1][2]
| Component | Hazard Classification | Key Risks |
| Tris(hydroxymethyl)aminomethane | Eye Irritation - Category 2A[2] | Causes serious eye irritation. |
| Sodium Dodecyl Sulfate (SDS) | Not classified as hazardous in this mixture | May cause skin and respiratory irritation in pure form. |
| Glycine | Not classified as hazardous | No significant hazards identified. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses.[3] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the solution. |
| Skin and Body Protection | Standard laboratory coat.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use and with good ventilation.[3] | Use in a well-ventilated area. If aerosol formation is likely, respiratory protection may be necessary. |
Operational and Handling Protocol
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area and have donned the appropriate PPE (safety goggles, gloves, and a lab coat).
-
Dilution: this compound is a 10X concentrated stock solution and should be diluted to 1X with deionized water before use.[1]
-
Use: Use the 1X solution as the electrophoresis buffer for SDS-PAGE.[1]
-
Storage: Store the 10X this compound solution at room temperature (15-25°C).[1]
First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Wash off with soap and plenty of water. The product is generally not irritating to the skin.[2] |
| Inhalation | Move to fresh air. If you feel unwell, consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway:
Caption: Decision pathway for the disposal of this compound waste.
Disposal Guidelines:
-
General Principle: Waste material must be disposed of in accordance with national and local regulations.
-
Small Quantities: For small spills or residues, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[2]
-
Aqueous Solution: The product is an aqueous solution. Depending on local regulations, it may be permissible to dilute with plenty of water and flush down the drain. Always verify with your institution's environmental health and safety office.
-
Containers: Handle uncleaned containers as you would the product itself. Do not mix with other waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
